Z-D-Asp-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYXSKSTZAEJW-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78663-07-7 | |
| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Z-D-Asp-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH). It is intended for researchers, scientists, and professionals in the field of drug development who utilize protected amino acids in their work. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols, and visualizes its role in a key biological signaling pathway.
Physicochemical Properties
This compound is a D-stereoisomer of aspartic acid with its amino group protected by a benzyloxycarbonyl (Z) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions at the N-terminus. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₆ | [1][2] |
| Molecular Weight | 267.23 g/mol | [1][2] |
| CAS Number | 78663-07-7 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 110 - 117 °C | |
| Optical Rotation | [α]²⁰/D = -9° to -11° (c=2 in acetic acid) | |
| Solubility | Ethanol: 100 mg/mL (requires sonication) Methanol: Soluble DMSO: Soluble DMF: Soluble Water: Sparingly soluble | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. Below is a summary of expected spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl group (typically a multiplet around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of the aspartic acid residue (a multiplet around 4.5 ppm), and the β-protons (two diastereotopic protons appearing as a multiplet around 2.8 ppm). The acidic protons of the carboxyl groups will be visible depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acids and the urethane, the aromatic carbons, the benzylic carbon, and the α- and β-carbons of the aspartic acid backbone. Expected chemical shifts would be approximately 170-175 ppm for the carboxyl carbons, ~156 ppm for the urethane carbonyl, 127-136 ppm for the aromatic carbons, ~67 ppm for the benzylic carbon, ~50 ppm for the α-carbon, and ~36 ppm for the β-carbon.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid groups. A strong C=O stretching vibration for the urethane and carboxylic acid carbonyls will be observed around 1700-1750 cm⁻¹. The N-H stretching of the urethane will appear around 3300 cm⁻¹. Aromatic C-H stretching will be visible just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 266.07 would be expected in negative ion mode, while the protonated molecule [M+H]⁺ at m/z 268.08 would be observed in positive ion mode. Fragmentation patterns would likely show the loss of the benzyloxycarbonyl group or decarboxylation.
Experimental Protocols
Solution-Phase Peptide Coupling using this compound
This protocol outlines a general procedure for the coupling of this compound to the N-terminus of a peptide ester in solution.
Materials:
-
This compound
-
Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the free amine: Dissolve the amino acid or peptide ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes.
-
Activation of this compound: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM to the this compound solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the prepared free amine solution from step 1 to the activated this compound mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up:
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected peptide.
Experimental Workflow for Solution-Phase Peptide Coupling
Caption: Workflow for the solution-phase synthesis of a dipeptide using this compound.
Caspase-3 Inhibition Assay (General Protocol)
While this compound is not a direct caspase-3 inhibitor, its derivative, Z-DEVD-FMK, is. This protocol provides a general method for assessing caspase-3 activity, which could be adapted to test potential inhibitory effects of compounds derived from this compound.
Materials:
-
Cell lysate from apoptotic and control cells
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)
-
Test compound (derived from this compound) dissolved in DMSO
-
Known Caspase-3 inhibitor (positive control, e.g., Ac-DEVD-CHO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in a cell line (e.g., Jurkat) using a suitable stimulus (e.g., staurosporine). Prepare cell lysates from both induced and non-induced (control) cells.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Blank: Assay buffer only.
-
Control: Cell lysate from non-induced cells + assay buffer.
-
Apoptotic Sample: Cell lysate from induced cells + assay buffer.
-
Inhibitor Control: Cell lysate from induced cells + known caspase-3 inhibitor.
-
Test Compound: Cell lysate from induced cells + test compound at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor/test compound to interact with the caspases.
-
Substrate Addition: Add the caspase-3 substrate to all wells to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance (for pNA substrates, at 405 nm) or fluorescence (for AMC substrates, Ex/Em = 380/460 nm) kinetically over 1-2 hours at 37°C.
-
Data Analysis: Calculate the rate of substrate cleavage for each sample. Compare the activity in the presence of the test compound to the apoptotic sample to determine the percentage of inhibition.
Biological Signaling Pathway
D-Aspartic acid has been shown to play a role in neuronal signaling and can induce apoptosis at high concentrations, a process mediated by the activation of caspases. This compound can serve as a precursor to D-aspartic acid in biological systems. The following diagram illustrates the proposed pathway of D-aspartate-induced apoptosis.
D-Aspartate Induced Apoptotic Pathway
Caption: Proposed signaling pathway for D-aspartate-induced apoptosis via caspase activation.
References
Z-D-Asp-OH structure and molecular weight
An In-Depth Technical Guide to Z-D-Asp-OH
This guide provides a comprehensive overview of N-carbobenzyloxy-D-aspartic acid (this compound), a key reagent in biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, applications in peptide synthesis, and its underlying biological significance.
Core Properties of this compound
This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. The attachment of a benzyloxycarbonyl ("Z") group to the amino group serves as a crucial protecting strategy in synthetic organic chemistry, particularly in peptide synthesis. This protection prevents the amine from participating in unwanted side reactions during the formation of peptide bonds.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for its application in experimental settings.
| Property | Value | References |
| Molecular Weight | 267.23 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₃NO₆ | [1] |
| CAS Number | 78663-07-7 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 110 - 116 °C | |
| Optical Rotation | [α]²⁰/D = -9° to -11° (c=2 in acetic acid) | |
| SMILES String | OC(=O)C--INVALID-LINK--C(O)=O | |
| InChI Key | XYXYXSKSTZAEJW-SECBINFHSA-N |
Chemical Structure
The structure of this compound features a central D-aspartic acid moiety with its amino group protected by the benzyloxycarbonyl group.
Experimental Protocols and Applications
This compound is a critical building block in the synthesis of peptides and proteins, particularly in pharmaceutical research and development. Its primary application is in solution-phase and solid-phase peptide synthesis (SPPS).
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. The use of protecting groups like the Z-group is fundamental to this process.
Experimental Workflow: General SPPS Cycle The incorporation of an amino acid like this compound into a peptide sequence via Fmoc-SPPS (the most common method) involves a cyclical process. While Z-protection is more traditional, the principles overlap with modern Fmoc/tBu strategies. The key challenge with aspartic acid residues is the risk of aspartimide formation, a side reaction that can lead to impurities and racemization. Using appropriate side-chain protection on the aspartic acid is crucial to minimize this issue.
A representative workflow for adding an amino acid during SPPS is as follows:
-
Resin Preparation : The process starts with a solid support resin, pre-loaded with the first amino acid of the target sequence.
-
Deprotection : The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed, typically using a base like 20% piperidine in DMF. This exposes a free amine for the next coupling step.
-
Washing : The resin is thoroughly washed with a solvent like DMF to remove the deprotection agent and any by-products.
-
Coupling : The next amino acid in the sequence (e.g., a protected D-Asp derivative) is activated using a coupling reagent (like HCTU) and added to the resin. The activated carboxylic acid of the new amino acid reacts with the free amine on the peptide chain, forming a new peptide bond.
-
Washing : The resin is washed again to remove excess reagents and unreacted amino acids.
-
Repeat : This cycle of deprotection, washing, and coupling is repeated for each amino acid in the sequence.
-
Cleavage and Global Deprotection : Once the full peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., TFA).
Biological Significance and Signaling Pathways
While this compound is a synthetic molecule, its core component, D-aspartate (D-Asp), is an endogenous amino acid with significant biological roles, particularly in neuroendocrine systems. Research has demonstrated that D-Asp is involved in regulating hormone synthesis and spermatogenesis.
D-Aspartate Signaling in Leydig Cells
In testicular Leydig cells, D-aspartate has been shown to stimulate the production of testosterone. This action is mediated through a complex signaling cascade initiated by the interaction of D-Asp with N-methyl-D-aspartate receptors (NMDAR).
The proposed signaling pathway is as follows:
-
NMDAR Activation : D-Aspartate binds to and activates NMDAR on the surface of Leydig cells.
-
Downstream Cascades : This activation triggers intracellular signaling pathways, including the adenylate cyclase/cAMP and the MAPK/ERK pathways.
-
StAR Expression : These pathways converge to increase the expression of the Steroidogenic Acute Regulatory (StAR) protein.
-
Testosterone Synthesis : The StAR protein facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis, ultimately leading to increased testosterone synthesis.
This biological activity makes D-aspartate and its derivatives compounds of interest for research into male infertility, hormone regulation, and neurological functions. The use of this compound in synthesizing peptide-based therapies allows for the creation of potent and specific molecules that can target these pathways.
References
Solubility Profile of Z-D-Asp-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various solvents is critical for its effective use in research and manufacturing processes. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.
Core Data Presentation: Solubility of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents. This data is essential for researchers in selecting appropriate solvent systems for reactions, purifications, and formulations.
| Solvent | Chemical Formula | Solubility | Method/Conditions |
| Ethanol | C₂H₅OH | 100 mg/mL | Requires sonication |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | - |
| Dimethylformamide (DMF) | (CH₃)₂NCH | Soluble | - |
| Methanol | CH₃OH | Soluble | - |
| Water | H₂O | Sparingly Soluble | - |
Note: "Soluble" indicates that the compound dissolves to a significant extent, though a precise quantitative value has not been reported in the available literature. "Sparingly Soluble" suggests that the compound has limited solubility in the solvent.
Experimental Protocols
A standardized protocol for determining the solubility of a compound like this compound is crucial for obtaining reproducible and comparable results. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
2. Materials:
-
This compound (solid, high purity)
-
Solvent of interest (e.g., Ethanol, DMSO, Water)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
4. Data Reporting: The solubility should be reported in units of mg/mL or g/100mL, along with the temperature at which the measurement was performed.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Z-D-Asp-OH: A Comprehensive Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH). Understanding the stability profile of this critical reagent is paramount for ensuring its integrity and performance in research and development, particularly in the context of peptide synthesis and drug discovery. This document outlines recommended storage conditions, potential degradation pathways, and general protocols for stability assessment.
Core Stability and Storage Recommendations
Proper storage is crucial to maintain the purity and stability of this compound. The following recommendations are based on information from various suppliers and general best practices for handling amino acid derivatives.
Data Presentation: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Recommended for long-term storage. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| 0 - 8°C | General use | Store in a cool, dry, and dark place.[1] | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Suitable for working solutions.[2] |
Handling Precautions: When handling this compound, it is advisable to use personal protective equipment, including gloves, goggles, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, potential degradation pathways can be inferred from the chemical nature of N-Cbz protected amino acids and aspartic acid residues. The primary protecting group, benzyloxycarbonyl (Cbz or Z), is known to be labile under certain conditions.
The Cbz group is generally stable under neutral and mildly acidic or basic conditions. However, it can be cleaved by catalytic hydrogenolysis or strong acids. The aspartic acid residue itself can be susceptible to isomerization, particularly when incorporated into a peptide chain, leading to the formation of β-aspartyl peptides via a succinimide intermediate. While this is less of a concern for the free amino acid, it is a critical consideration in peptide synthesis.
The following diagram illustrates a potential degradation pathway for this compound under harsh acidic conditions, leading to the removal of the Cbz protecting group.
Caption: Acid-catalyzed deprotection of this compound.
Experimental Protocols: Stability Assessment
To ensure the quality of this compound, particularly for sensitive applications, a stability assessment is recommended. The following outlines a general experimental workflow for a forced degradation study.
Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, humidity, light, and pH) and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, acetonitrile, water with co-solvent). A control sample should be stored under recommended conditions (-20°C, protected from light).
-
Stress Conditions:
-
Thermal Stress: Expose solid and solution samples to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Hydrolytic Stress: Incubate solutions at different pH values (e.g., acidic, neutral, basic) at a specified temperature.
-
Oxidative Stress: Treat a solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Expose solid and solution samples to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week).
-
Analysis: Analyze the stressed samples and the control using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Purity Assessment: Determine the percentage of remaining this compound.
-
Degradant Profiling: Identify and quantify any degradation products. Mass spectrometry (MS) can be coupled with HPLC for structural elucidation of degradants.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to assess the extent of degradation.
The following diagram illustrates the general workflow for a forced degradation study.
Caption: General workflow for a forced degradation study.
Logical Relationship of Stability Factors
The stability of this compound is influenced by a combination of intrinsic and extrinsic factors. The intrinsic stability is determined by its chemical structure, while extrinsic factors relate to the storage and handling environment.
Caption: Interplay of factors affecting this compound stability.
Conclusion
Maintaining the stability of this compound is essential for reliable and reproducible results in research and development. Adherence to the recommended storage conditions, including low temperatures and protection from light and moisture, is critical. While this compound is generally stable, awareness of potential degradation pathways, particularly the lability of the Cbz group under certain conditions, is important. For applications requiring high purity, conducting stability assessments through forced degradation studies can provide valuable insights into the molecule's behavior and help establish appropriate handling and storage protocols.
References
Synthesis and Purification of Z-D-Asp-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH), a crucial building block in peptide synthesis and various pharmaceutical applications. This document outlines a detailed experimental protocol for its preparation from D-aspartic acid, followed by purification methodologies. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key processes are visualized using workflow diagrams to facilitate understanding.
Introduction
This compound is a protected form of the non-proteinogenic amino acid D-aspartic acid. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group for the α-amino functionality, preventing unwanted side reactions during peptide coupling. The presence of the D-enantiomer can confer unique properties to peptides, such as increased resistance to enzymatic degradation, making this compound a valuable reagent in the development of peptide-based therapeutics.
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-benzyloxycarbonylation of D-aspartic acid. This reaction involves the treatment of D-aspartic acid with benzyl chloroformate under alkaline conditions.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of N-benzyloxycarbonyl-L-aspartic acid and is expected to yield this compound with high purity and yield.
Materials:
-
D-Aspartic Acid
-
Sodium Hydroxide (NaOH)
-
Benzyl Chloroformate (Cbz-Cl)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ice
Equipment:
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Overhead stirrer
-
pH meter
-
Dropping funnel
-
Thermometer
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution of D-Aspartic Acid: In the reaction vessel, dissolve D-aspartic acid in a solution of sodium hydroxide in deionized water. The molar ratio of NaOH to D-aspartic acid should be approximately 2:1 to ensure the dissolution of the amino acid and to maintain alkaline conditions. The concentration of D-aspartic acid can be in the range of 5-15% (w/v).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirred reaction mixture via a dropping funnel. The molar ratio of benzyl chloroformate to D-aspartic acid should be approximately 1.1:1.
-
pH Control: Concurrently with the addition of benzyl chloroformate, add a solution of sodium hydroxide (e.g., 20% w/v) to maintain the pH of the reaction mixture between 9.5 and 10.5.
-
Reaction Monitoring: Monitor the reaction for completion. This can be done by techniques such as thin-layer chromatography (TLC) to check for the disappearance of the starting material, D-aspartic acid. The reaction is typically complete within 2-4 hours.
-
Acidification: Once the reaction is complete, cool the mixture to below 10 °C and slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 2. This will precipitate the this compound product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude this compound under vacuum at a temperature not exceeding 50 °C.
Synthesis Workflow Diagram
Purification of this compound
The crude this compound obtained from the synthesis typically requires purification to remove unreacted starting materials and by-products. The primary methods for purification are recrystallization and column chromatography.
Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Proposed Recrystallization Protocol:
Based on solubility data of similar compounds, a mixture of an organic solvent and water is likely to be effective. Ethyl acetate-water or ethanol-water are promising solvent systems.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, ethanol, methanol, acetone) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. An anti-solvent (in which the compound is insoluble) like water or hexane may be needed.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified this compound crystals under vacuum.
Column Chromatography
For higher purity or if recrystallization is not effective, flash column chromatography can be employed.
Proposed Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane, often with a small amount of acetic acid (e.g., 0.5-1%) to ensure the carboxylic acid groups remain protonated and to improve peak shape. A typical starting gradient might be 0-5% methanol in DCM.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Purification Workflow Diagram
Spectroscopic Data of Z-D-Asp-OH: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for N-α-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH), a key building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science. It includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, presented in a clear and accessible format. Furthermore, this guide outlines the experimental protocols for acquiring such data and provides visual workflows to facilitate understanding and replication of these methods.
Introduction
N-α-benzyloxycarbonyl-D-aspartic acid (this compound) is a protected amino acid derivative widely used in the synthesis of peptides and peptidomimetics. The benzyloxycarbonyl (Z) group serves as a crucial protecting group for the α-amino functionality, preventing unwanted side reactions during peptide coupling. Accurate and comprehensive spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound in research and manufacturing processes. This guide consolidates the available ¹H NMR, ¹³C NMR, IR, and MS data for this compound and provides standardized experimental methodologies.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₂H₁₃NO₆ |
| Molecular Weight | 267.23 g/mol [1] |
| CAS Number | 78663-07-7 |
| Appearance | White to off-white solid |
| Purity | ≥98% |
Spectroscopic Data
The following sections present the spectroscopic data for this compound. Note that the spectroscopic properties of enantiomers (D and L forms) are identical in an achiral environment. Therefore, data from the racemic mixture (Z-DL-Asp-OH) or the L-enantiomer (Z-L-Asp-OH) are representative of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 2.85 - 3.05 | Multiplet | β-CH₂ |
| 4.60 - 4.75 | Multiplet | α-CH |
| 5.10 | Singlet | Benzyl CH₂ |
| 7.30 - 7.40 | Multiplet | Aromatic C₅H₅ |
| 8.00 - 8.20 | Doublet | NH |
| 10.0 - 12.0 | Broad Singlet | COOH |
Note: The chemical shifts of the acidic protons (NH and COOH) can vary depending on the solvent and concentration.
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 36.5 | β-CH₂ |
| 51.5 | α-CH |
| 67.0 | Benzyl CH₂ |
| 127.5 - 128.5 | Aromatic CH |
| 136.5 | Aromatic Quaternary C |
| 156.0 | Urethane C=O |
| 171.0 | α-COOH |
| 173.0 | β-COOH |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3300 | Medium | N-H stretch (Amide) |
| 3030 | Medium | C-H stretch (Aromatic) |
| 2950 | Medium | C-H stretch (Aliphatic) |
| 1740 | Strong | C=O stretch (Carboxylic Acid) |
| 1690 | Strong | C=O stretch (Urethane) |
| 1530 | Strong | N-H bend (Amide II) |
| 1450, 1400 | Medium | C=C stretch (Aromatic) |
| 1250 | Strong | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z | Interpretation |
| 268.08 | [M+H]⁺ (Calculated: 268.0816 for C₁₂H₁₄NO₆) |
| 224.09 | [M-CO₂H]⁺ |
| 178.08 | [M-C₆H₅CH₂O]⁺ |
| 108.06 | [C₆H₅CH₂O]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
NMR Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the finely ground powder into a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Measurement Mode: Transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
Sample Preparation and Introduction:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC). For GC-MS, derivatization to a more volatile ester form may be necessary.
Instrumentation and Data Acquisition:
-
Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, or Electron Ionization - EI for GC-MS).
-
Ionization Mode: Positive or negative ion mode can be used. Positive mode is common for observing [M+H]⁺ ions.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Conclusion
The spectroscopic data and protocols presented in this technical guide serve as a valuable resource for the identification and characterization of this compound. The provided NMR, IR, and MS data offer a comprehensive spectroscopic fingerprint of the molecule. The detailed experimental workflows, visualized through diagrams, aim to ensure the reproducibility of these analytical methods. This information is critical for quality control in synthetic processes and for the advancement of research and development in fields utilizing this important amino acid derivative.
References
The Dual Mechanisms of Action of Z-D-Asp-OH Derivatives in Biological Systems: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the biological mechanisms of action stemming from Z-D-Asp-OH, a protected form of the non-canonical amino acid D-aspartic acid (D-Asp). While this compound itself is biologically inert due to the benzyloxycarbonyl protecting group, its core structure, D-aspartic acid, is an endogenous neuromodulator and endocrine regulator. Furthermore, derivatives of Z-Asp are recognized for their potent inhibition of caspases, key enzymes in apoptosis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of these two distinct mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.
D-Aspartic Acid: An Endogenous Agonist of the NMDA Receptor
Upon removal of the benzyloxycarbonyl (Z) protecting group, this compound yields D-aspartic acid (D-Asp). D-Asp is an endogenous amino acid that plays a significant role in the central nervous and endocrine systems.[1] One of its primary mechanisms of action is its function as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2][3]
Mechanism of Action at the NMDA Receptor
D-aspartic acid acts as a co-agonist at the NMDA receptor, binding to the glutamate binding site and facilitating channel opening in the presence of a co-agonist like glycine or D-serine.[4] The activation of the NMDA receptor by D-Asp leads to an influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events that are crucial for various neuronal functions.
Quantitative Data: NMDA Receptor Activation
| Agonist | Co-agonist | EC50 (µM) | Hill Slope | Reference |
| NMDA | 10 µM Glycine | 64 | 1.4 | [5] |
| Glycine | 250 µM NMDA | 1.9 | 1.3 |
Experimental Protocol: NMDA Receptor Binding Assay (Radioligand Displacement)
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., D-aspartic acid) for the NMDA receptor.
Materials:
-
Rat brain membranes (cortical or hippocampal)
-
Radioligand (e.g., [³H]MK-801, a non-competitive antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (to stimulate radioligand binding)
-
Test compound (D-aspartic acid) at various concentrations
-
Non-specific binding control (e.g., high concentration of a known NMDA receptor antagonist)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radioligand, glutamate, and glycine to the brain membrane suspension.
-
Add increasing concentrations of the test compound (D-aspartic acid) to the tubes. For non-specific binding, add a saturating concentration of a known antagonist.
-
Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Z-Asp Derivatives as Caspase Inhibitors
A distinct mechanism of action for Z-Asp derivatives is the inhibition of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death). Various synthetic peptide inhibitors incorporating a Z-Asp moiety have been developed as potent and, in some cases, selective caspase inhibitors.
Mechanism of Caspase Inhibition
Z-Asp-based caspase inhibitors typically feature a C-terminal electrophilic ketone, such as a fluoromethyl ketone (FMK), which irreversibly binds to the cysteine residue in the active site of the caspase. The peptide sequence of the inhibitor determines its specificity for different caspases.
Quantitative Data: Inhibition of Caspases by Z-Asp Derivatives
The following table summarizes the inhibitory constants (IC50 or Ki) for several representative Z-Asp based peptide inhibitors against different caspases.
| Inhibitor | Target Caspase(s) | IC50 / Ki | Reference |
| Z-DEVD-FMK | Caspase-3 | IC50 = 18 µM | |
| Z-IETD-FMK | Caspase-8 | IC50 = 0.46 µM | |
| Z-LEHD-FMK | Caspase-9 | - | |
| Z-VAD-FMK | Pan-caspase | - |
Note: Specific Ki values for Z-LEHD-FMK and Z-VAD-FMK were not consistently reported across the search results, but they are widely recognized as potent inhibitors of their respective targets.
Experimental Protocol: Fluorometric Caspase-3 Activity Assay
This protocol outlines a general method for measuring caspase-3 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells undergoing apoptosis (and a negative control cell population)
-
Cell lysis buffer
-
Assay buffer (containing DTT)
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-pNA)
-
Caspase-3 inhibitor (for control)
-
96-well microplate (black for fluorescence, clear for colorimetric)
-
Fluorometer or spectrophotometer
Procedure:
-
Culture cells and induce apoptosis in the experimental group.
-
Lyse the cells to release the cytosolic contents, including caspases.
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add a standardized amount of protein from each cell lysate to the assay buffer. Include wells with a caspase-3 inhibitor as a negative control.
-
Add the fluorogenic or chromogenic caspase-3 substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the fluorescence (e.g., excitation/emission ~380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a plate reader.
-
The increase in fluorescence or absorbance in the apoptotic sample compared to the control is proportional to the caspase-3 activity.
Conclusion
The biological relevance of this compound lies in the activities of its deprotected form, D-aspartic acid, and the broader class of Z-Asp derivatives. D-aspartic acid functions as an endogenous signaling molecule, primarily through the activation of NMDA receptors in the central nervous system, with implications for neuromodulation and hormone regulation. In parallel, synthetic Z-Asp-containing peptides have been engineered as potent inhibitors of caspases, providing valuable tools for studying and potentially treating apoptosis-related diseases. This guide provides a foundational understanding of these dual mechanisms of action for researchers and professionals in the field of drug discovery and development.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA receptor - Wikipedia [en.wikipedia.org]
- 5. Electrophysiological characterization of N-methyl-D-aspartate receptors in rat dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Safe Handling of Z-D-Asp-OH for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data and handling precautions for N-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH). The information is compiled to ensure the safe use of this compound in a laboratory setting, particularly within the context of peptide synthesis and drug development.
Chemical and Physical Properties
This compound is a derivative of the amino acid D-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group. It is commonly used as a building block in peptide synthesis.
| Property | Value | Source |
| CAS Number | 78663-07-7 | [1][2] |
| Molecular Formula | C12H13NO6 | [1][3] |
| Molecular Weight | 267.23 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation. As of the compilation of this guide, specific quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not publicly available. Therefore, it should be handled with the care afforded to materials with unknown toxicological profiles.
| Hazard Statement | Precautionary Statement | Pictogram |
| Causes skin irritation. | Wash hands thoroughly after handling. | Corrosive |
| Causes serious eye irritation. | Wear protective gloves/eye protection/face protection. | |
| IF ON SKIN: Wash with plenty of soap and water. | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| If skin irritation occurs: Get medical advice/attention. | ||
| If eye irritation persists: Get medical advice/attention. | ||
| Take off contaminated clothing and wash before reuse. |
Experimental Protocols: Safe Handling and Use
The following protocols are based on general best practices for handling chemical irritants in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are the minimum recommended PPE:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: A standard laboratory coat must be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
Weighing and Aliquoting
-
Preparation: Before handling the compound, ensure the work area (e.g., a chemical fume hood or a designated bench space with good ventilation) is clean and uncluttered.
-
Container Handling: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Perform weighing operations in a chemical fume hood or on a balance with a draft shield to minimize the dispersal of the powder. Use a dedicated spatula for handling the compound.
-
Aliquoting: If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
Storage
-
Store this compound in a tightly sealed container in a cool, dry, and dark place.
-
Recommended storage temperatures are typically 2-8°C for long-term stability.
-
It is incompatible with strong oxidizing agents; therefore, it should be stored away from such materials.
Spill and Waste Disposal
-
Spills: In case of a spill, wear appropriate PPE. For small spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Emergency Procedures
| Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflows for handling this compound safely in a laboratory environment.
Caption: General workflow for safely handling this compound.
Caption: Emergency response pathway for this compound exposure.
References
Methodological & Application
Application Notes and Protocols for Z-D-Asp-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Z-D-Asp(OtBu)-OH, a protected form of D-aspartic acid, in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy in modern peptide drug design to enhance proteolytic stability and modulate biological activity. This document outlines the chemical properties, advantages, potential challenges, and detailed protocols for the effective use of this reagent.
Introduction to Z-D-Asp(OtBu)-OH in SPPS
Z-D-Asp(OtBu)-OH, chemically known as N-Benzyloxycarbonyl-D-aspartic acid 4-tert-butyl ester, is a valuable building block for the synthesis of peptides with specific stereochemistry. The N-terminal α-amino group is protected by a benzyloxycarbonyl (Z) group, while the side-chain carboxylic acid is protected by a tert-butyl (OtBu) group. This orthogonal protection scheme allows for selective deprotection strategies, which are crucial for the synthesis of complex peptides and protected peptide fragments.
The primary applications for incorporating Z-D-Asp(OtBu)-OH into a peptide sequence include:
-
Increased Resistance to Enzymatic Degradation: Peptides containing D-amino acids are less susceptible to cleavage by proteases, leading to a longer in vivo half-life.
-
Synthesis of Protected Peptide Fragments: The Z-group is stable to the conditions used for cleaving peptides from many resins, allowing for the synthesis of fully protected peptide segments for use in convergent synthesis strategies.
-
Modulation of Peptide Conformation and Activity: The introduction of a D-amino acid can induce specific secondary structures and alter the binding affinity of the peptide to its target.
Key Challenge: Aspartimide Formation
A significant side reaction in the SPPS of peptides containing aspartic acid is the formation of aspartimide. This intramolecular cyclization is particularly prevalent during the basic conditions used for Fmoc-deprotection in standard Fmoc-based SPPS. Aspartimide formation can lead to a mixture of by-products, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide[1][2]. While Z-D-Asp(OtBu)-OH is not used in a standard repetitive Fmoc-deprotection cycle, the general principles of minimizing base exposure are still relevant for maintaining the integrity of the aspartic acid residue throughout the synthesis. Strategies to minimize aspartimide formation include the use of bulkier side-chain protecting groups and modified deprotection conditions[3][4].
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of protected aspartic acid derivatives in SPPS. The data is compiled from various studies and is intended to provide a comparative overview. Actual yields and purity are highly sequence-dependent.
Table 1: Comparison of Aspartimide Formation with Different Asp Side-Chain Protecting Groups
| Fmoc-Asp Protecting Group | Aspartimide Formation (% per cycle) | D-Aspartate Formation (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High (sequence dependent) | High | [1] |
| Fmoc-Asp(OMpe)-OH | Moderate | Moderate | |
| Fmoc-Asp(OBno)-OH | Very Low (e.g., 0.1% for Asp-Gly) | Low |
Table 2: General Yield and Purity in SPPS
| Parameter | Typical Range | Factors Influencing Outcome |
| Coupling Efficiency per Cycle | >99% | Coupling reagents, steric hindrance, sequence aggregation |
| Overall Yield of Crude Peptide | Highly sequence and length dependent | Number of amino acids, efficiency of each step |
| Purity of Crude Peptide | 50-90% | Sequence difficulty, side reactions, completeness of deprotection and coupling |
Experimental Protocols
Protocol 1: Coupling of Z-D-Asp(OtBu)-OH
This protocol describes the manual coupling of Z-D-Asp(OtBu)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with N-terminal deprotected peptide
-
Z-D-Asp(OtBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Perform a Kaiser test to confirm the presence of free primary amines (blue beads).
-
Amino Acid Activation: In a separate vessel, dissolve Z-D-Asp(OtBu)-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes at room temperature. Alternatively, use HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) for activation.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin.
-
Reaction Incubation: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring and Washing: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the step can be repeated. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: N-terminal Z-Group Deprotection (Catalytic Hydrogenation)
This protocol is for the removal of the N-terminal Z-group, typically performed after the peptide has been cleaved from the resin if a protected fragment is not the desired final product.
Materials:
-
Z-protected peptide
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or a mixture with DMF for solubility
-
Hydrogen source (e.g., hydrogen gas balloon or ammonium formate)
Procedure:
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent.
-
Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Under an inert atmosphere, introduce the hydrogen source. If using a hydrogen balloon, flush the reaction vessel with hydrogen. If using ammonium formate, add it in excess.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or HPLC. Reaction times can range from a few hours to overnight.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Evaporate the solvent to obtain the deprotected peptide.
Protocol 3: Cleavage from Resin and Side-Chain Deprotection
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add EDT to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
SPPS Experimental Workflow
References
Application Notes and Protocols for Z-D-Asp-OH Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the incorporation of N-benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) into peptide sequences. The protocols cover standard coupling methods applicable in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The benzyloxycarbonyl (Z) protecting group on the α-amino terminus is stable under the basic conditions used for Fmoc deprotection, making this compound a strategic choice for the synthesis of protected peptide fragments or for specific N-terminal modifications.[1] Removal of the Z-group is typically achieved via catalytic hydrogenation.[1]
Key Considerations for this compound Coupling
A significant challenge during the coupling of aspartic acid derivatives is the potential for aspartimide formation, a side reaction that can lead to a mixture of α- and β-peptides and racemization.[2] This is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[2] Strategies to minimize this side reaction include the use of milder bases, optimized deprotection times, and the addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution.
Commonly Used Coupling Reagents
A variety of coupling reagents can be employed for the activation of the carboxylic acid of this compound. The choice of reagent can impact coupling efficiency and the potential for side reactions. Common activators include carbodiimides, phosphonium salts, and aminium/uronium salts.
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent Class | Examples | Key Advantages | Potential Drawbacks |
| Carbodiimides | DCC, DIC, EDC | Readily available, cost-effective. | Can cause racemization (mitigated by HOBt/Oxyma), formation of N-acylurea byproduct. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization. | BOP produces a carcinogenic byproduct (HMPA). |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Fast reaction times, low racemization, high efficiency. | Can cause guanidinylation of the N-terminus if not pre-activated. |
Experimental Protocols
The following protocols outline standard procedures for the coupling of this compound in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Manual Coupling
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using DIC/HOBt activation.
Materials:
-
This compound
-
Resin with N-terminally deprotected peptide
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Confirm the presence of free primary amines using a Kaiser test. A positive result is indicated by a blue color.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. Reaction time may need to be optimized based on the specific sequence.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete after 4 hours, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Table 2: Typical Reagent Equivalents for SPPS Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., DIC, HBTU) | 3 - 5 |
| Additive (e.g., HOBt, Oxyma) | 3 - 5 |
| Base (e.g., DIPEA, for aminium/uronium salts) | 6 - 10 |
Protocol 2: Solution-Phase Peptide Synthesis
This protocol describes the coupling of this compound to an amino acid ester in solution using EDC as the coupling agent.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the amino acid ester hydrochloride (1 equivalent) in DCM and cool the solution in an ice bath.
-
Add TEA or DIPEA (1.1 equivalents) to neutralize the hydrochloride salt.
-
Add this compound (1.1 equivalents) to the solution.
-
-
Coupling Reaction:
-
Add EDC (1.2 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
The crude product can be purified by flash column chromatography or recrystallization.
-
Visualizations
The following diagrams illustrate the key chemical transformations and a general workflow for the coupling of this compound.
Caption: Activation and coupling pathway of this compound.
Caption: General workflow for solid-phase peptide synthesis.
References
Application Notes and Protocols for the Deprotection of Z-D-Asp-OH
Introduction
The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in peptide synthesis and organic chemistry, first introduced by Max Bergmann and Leonidas Zervas.[1] Its stability under various conditions and its selective removal make it an invaluable tool for researchers. Z-D-Asp-OH is a key building block in the synthesis of peptides and peptidomimetics containing D-aspartic acid. The efficient and clean removal of the Z group is a critical step to elongate the peptide chain or to yield the final deprotected molecule.
These application notes provide detailed protocols and comparative data for the most common methods of Z-group deprotection from this compound, tailored for researchers, scientists, and professionals in drug development. The primary methods discussed are catalytic hydrogenolysis and acidolysis.
Deprotection Methodologies
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most prevalent and mildest method for Z-group cleavage. The reaction involves the reduction of the benzylic C-O bond over a metal catalyst, typically Palladium on carbon (Pd/C), releasing the free amine, toluene, and carbon dioxide.[2] This method is favored for its neutral pH conditions, which preserves most other acid- or base-labile functional groups.[1]
Key Advantages:
-
Mild Conditions: The reaction proceeds at room temperature and atmospheric pressure, preventing racemization and other side reactions.
-
High Yield: Typically provides excellent yields of the deprotected product.
-
Orthogonality: The Z-group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), allowing for selective deprotection.[2][3]
Considerations:
-
Catalyst Poisoning: The catalyst can be poisoned by sulfur-containing compounds.
-
Hydrogen Source: The hydrogen source can be hydrogen gas (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (CTH). Common donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.
Experimental Protocol 1: Catalytic Hydrogenation using H₂ Gas
This protocol describes the deprotection of this compound using palladium on carbon as the catalyst and hydrogen gas.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
10% Palladium on carbon (Pd/C)
-
Hydrogen (H₂) gas cylinder or balloon
-
Celite®
-
Reaction flask with a stir bar
-
Hydrogenation apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (approx. 10-20 mL per gram of substrate) in a suitable reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% Pd relative to the substrate).
-
Seal the flask and purge the system by evacuating and refilling with H₂ gas three times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reaction times can vary from 2 to 24 hours.
-
Once complete, carefully vent the H₂ gas and purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude D-Asp-OH.
-
The product can be further purified by recrystallization if necessary.
Experimental Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Formic Acid
This protocol utilizes formic acid as a hydrogen donor, which can be more convenient than handling H₂ gas.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst to the solution (5-10 mol% Pd).
-
To the stirring suspension, add formic acid (2.0-5.0 eq) dropwise at room temperature.
-
Stir the mixture at room temperature. The reaction is often faster than with H₂ gas and can be complete in 1-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the catalyst through a pad of Celite® and wash with methanol.
-
Evaporate the solvent in vacuo to obtain the deprotected D-Asp-OH.
Acidolysis
Acidolysis provides an alternative method for Z-group removal, particularly when the molecule contains functional groups sensitive to hydrogenation (e.g., alkynes or other reducible groups). This method employs strong acids to cleave the benzyl-oxygen bond.
Key Advantages:
-
Compatibility: Useful for substrates that are incompatible with catalytic hydrogenation.
Considerations:
-
Harsh Conditions: The strong acidic conditions can cleave other acid-labile protecting groups (e.g., Boc) and may cause side reactions.
-
Reagents: Common reagents include hydrogen bromide (HBr) in acetic acid (AcOH), liquid hydrogen fluoride (HF), or trifluoromethanesulfonic acid (TFMSA). The use of HBr/AcOH is most common in a standard laboratory setting.
Experimental Protocol 3: Acidolysis using HBr in Acetic Acid
This protocol outlines the general procedure for Z-group cleavage using a solution of HBr in acetic acid. Caution: This procedure should be performed in a well-ventilated fume hood as HBr is corrosive and toxic.
Materials:
-
This compound
-
33% (w/w) HBr in acetic acid
-
Anhydrous diethyl ether
-
Centrifuge tubes
Procedure:
-
Place this compound (1.0 eq) in a dry reaction vessel.
-
Add a solution of 33% HBr in acetic acid (a 5- to 10-fold excess by volume).
-
Stir the mixture at room temperature for 30-90 minutes. Monitor the reaction by TLC.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a large volume of cold, anhydrous diethyl ether.
-
Collect the precipitated product (as the hydrobromide salt) by filtration or centrifugation.
-
Wash the solid product thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.
-
Dry the product under vacuum. The resulting amino acid hydrobromide salt can be used directly or converted to the free amino acid by ion-exchange chromatography or by treatment with a suitable base.
Quantitative Data Summary
The following table summarizes typical conditions and outcomes for the deprotection of Z-protected amino acids. While data for this compound is not always explicitly reported, the provided values for similar substrates offer a reliable benchmark.
| Method | Reagents & Catalyst | Solvent | Typical Reaction Time | Reported Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 2-24 h | >90 | |
| Transfer Hydrogenation | HCOOH, 10% Pd/C | Methanol | 1-6 h | 89-95 | |
| Transfer Hydrogenation | NH₄⁺HCOO⁻, 10% Pd/C | Methanol | 0.5-2 h | High | |
| Acidolysis | 33% HBr in AcOH | Acetic Acid | 0.5-1.5 h | Variable |
Yields are highly substrate-dependent and may require optimization.
Visualized Workflows and Logic
The following diagrams illustrate the general experimental workflow for Z-group deprotection and the decision-making process for method selection.
Caption: General experimental workflow for Z-group deprotection.
Caption: Decision logic for selecting a Z-group deprotection method.
References
Application Notes and Protocols for the Use of Z-D-Asp(OtBu)-OH in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the preparation of peptides, particularly for large-scale synthesis and the production of peptide fragments for convergent synthesis strategies. The use of N-α-benzyloxycarbonyl-D-aspartic acid β-tert-butyl ester (Z-D-Asp(OtBu)-OH) offers a strategic approach for incorporating D-aspartic acid residues. The benzyloxycarbonyl (Z) group provides robust N-terminal protection, removable under non-acidic conditions, while the tert-butyl (OtBu) ester safeguards the side-chain carboxyl group and is labile to mild acid. This orthogonal protecting group strategy allows for selective deprotection and chain elongation, minimizing side reactions.
This document provides detailed protocols for the incorporation of Z-D-Asp(OtBu)-OH in solution-phase peptide synthesis, discusses potential side reactions, and presents relevant biological context for peptides containing D-aspartic acid.
Data Presentation
Table 1: Protecting Group Strategy for Z-D-Asp(OtBu)-OH
| Protecting Group | Function | Structure | Introduction | Removal Conditions | Orthogonal To |
| Z (Benzyloxycarbonyl) | N-α-amino protection | C₆H₅CH₂OCO- | Reaction with benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂/Pd-C) | OtBu (acid-labile), Fmoc (base-labile) |
| OtBu (tert-butyl ester) | Side-chain carboxyl protection | -C(CH₃)₃ | Esterification with isobutylene | Mild acidolysis (e.g., Trifluoroacetic acid) | Z (hydrogenolysis-labile), Fmoc (base-labile) |
Table 2: Representative Yields for Solution-Phase Dipeptide Synthesis
The following data is illustrative for the synthesis of a dipeptide, Z-D-Asp(OtBu)-X-OMe, where X is another amino acid. Actual yields may vary depending on the specific amino acid being coupled, the coupling reagents, and purification methods.
| Coupling Reagent | Activation Additive | Typical Coupling Time | Crude Purity (Typical) | Isolated Yield (Typical) |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | 12-24 hours | 85-95% | 75-90% |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | 12-24 hours | 85-95% | 75-90% |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | DIPEA (N,N-Diisopropylethylamine) | 2-4 hours | 90-98% | 80-95% |
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Z-D-Asp(OtBu)-OH to an Amino Acid Ester
This protocol describes the synthesis of a protected dipeptide, for example, Z-D-Asp(OtBu)-Ala-OMe.
Materials:
-
Z-D-Asp(OtBu)-OH (1.0 equivalent)
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.05 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.05 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation of the Amine Component: Dissolve H-Ala-OMe·HCl in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM dropwise and stir for 15-20 minutes to generate the free amine.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Z-D-Asp(OtBu)-OH and HOBt in anhydrous DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Add the solution of DCC in DCM to the carboxylic acid/HOBt mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 15-20 minutes.
-
Add the cold solution of the free amine component to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes).
Protocol 2: N-terminal Z-Group Deprotection (Catalytic Transfer Hydrogenation)
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C) catalyst (5-10% by weight of the peptide)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen source (e.g., hydrogen gas balloon, Parr hydrogenator, or a transfer hydrogenation reagent like formic acid or 1,4-cyclohexadiene)[1][2][3][4]
Procedure:
-
Dissolve the Z-protected peptide in MeOH or EtOH.
-
Carefully add the Pd/C catalyst to the solution.
-
If using hydrogen gas, flush the reaction vessel with nitrogen or argon, then introduce hydrogen gas (e.g., via a balloon) and stir vigorously at room temperature.
-
If using a transfer hydrogenation reagent, add formic acid or 1,4-cyclohexadiene to the reaction mixture.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the N-terminally deprotected peptide.
Protocol 3: Side-Chain OtBu-Group Deprotection (Acidolysis)
Materials:
-
OtBu-protected peptide
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane (TIS), water)
-
Dichloromethane (DCM) (optional, for dissolution)
-
Cold diethyl ether
Procedure:
-
Dissolve the OtBu-protected peptide in a minimal amount of DCM if necessary.
-
Prepare a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the peptide and stir at room temperature for 1-3 hours.[5]
-
Monitor the deprotection by HPLC or mass spectrometry.
-
Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide precipitate by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.
-
Dry the peptide under vacuum.
Mandatory Visualizations
Caption: Workflow for solution-phase dipeptide synthesis.
Caption: Mechanism of aspartimide formation side reaction.
Caption: D-Aspartate in NMDA receptor signaling pathway.
Discussion of Potential Side Reactions
The primary side reaction of concern when working with aspartic acid derivatives is the formation of aspartimide. This intramolecular cyclization is catalyzed by both acid and base and can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue. While this is a more pronounced issue in the repetitive base treatments of Fmoc-based solid-phase synthesis, it can still occur during coupling and work-up steps in solution-phase synthesis. The use of the bulky tert-butyl side-chain protecting group helps to sterically hinder this side reaction. Careful control of pH during work-up procedures is also recommended.
Biological Relevance of D-Aspartate
D-Aspartate is an endogenous amino acid found in neuroendocrine tissues and plays a role as a signaling molecule. It is known to be an agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The incorporation of D-aspartic acid into peptides can be a strategy to increase their proteolytic stability or to modulate their biological activity by mimicking or antagonizing the effects of endogenous D-aspartate. For instance, D-Aspartate has been shown to be involved in testosterone and luteinizing hormone release, and it modulates spermatogenesis through signaling pathways involving glutamate receptors. Peptides containing D-aspartate are therefore of significant interest in the development of novel therapeutics targeting the nervous and endocrine systems.
References
Z-D-Asp-OH: A Versatile Chiral Building Block for the Synthesis of Novel Unnatural Amino Acids
For Immediate Release
Z-D-Aspartic acid-N-carbobenzyloxy (Z-D-Asp-OH), a readily available derivative of the non-proteinogenic D-aspartic acid, is a critical starting material for medicinal chemists and drug development professionals. Its unique structural features enable the synthesis of a diverse array of unnatural amino acids (UAAs), which are increasingly incorporated into peptide and small-molecule therapeutics to enhance potency, stability, and target selectivity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of valuable UAA building blocks.
Key Applications of this compound in Unnatural Amino Acid Synthesis
This compound serves as a versatile scaffold for the introduction of novel functionalities and conformational constraints into peptide-based drugs and other bioactive molecules. The presence of two carboxylic acid groups and a protected amine allows for regioselective modifications, leading to a variety of valuable derivatives.
1. Homologation to β-Amino Acids: The Arndt-Eistert homologation of this compound provides a direct route to Z-protected β-D-aspartic acid derivatives. These β-amino acids can be incorporated into peptides to alter their secondary structure and increase resistance to enzymatic degradation.
2. Dipeptide Synthesis and Further Derivatization: Standard peptide coupling techniques can be employed to link this compound with other amino acid esters. The resulting dipeptide can then be further modified at the side chain of the aspartic acid residue.
3. Side-Chain Functional Group Transformation: The carboxylic acid side chain of this compound can be selectively reduced to an alcohol, providing a handle for further chemical transformations, such as etherification or esterification, to introduce novel side chains.
4. Synthesis of Constrained and Cyclic Analogs: The bifunctional nature of this compound allows for intramolecular cyclization reactions to generate constrained UAA derivatives, such as lactams. These cyclic structures are valuable for locking peptides into specific bioactive conformations.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₆ |
| Molecular Weight | 267.23 g/mol |
| CAS Number | 78663-07-7 |
| Appearance | White to off-white solid |
| Purity | ≥98.0% |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are outlined below.
Protocol 1: Arndt-Eistert Homologation of this compound to Z-β-D-Asp(OBn)-OH
This protocol describes the one-carbon homologation of the α-carboxylic acid of this compound to yield the corresponding β-amino acid derivative. The side-chain carboxylic acid is protected as a benzyl ester.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Diazomethane (CH₂N₂) in diethyl ether (Et₂O)
-
Silver benzoate (PhCOOAg)
-
Benzyl alcohol (BnOH)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether (Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
1,4-Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: To a solution of this compound (1 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in anhydrous Et₂O and add a freshly prepared solution of diazomethane in Et₂O (2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours. A yellow solution containing the diazoketone will be formed. Excess diazomethane should be quenched by the dropwise addition of acetic acid until the yellow color disappears.
-
Wolff Rearrangement: In a separate flask, prepare a solution of silver benzoate (0.1 eq) in triethylamine (1 eq) and anhydrous THF. Add this solution to the diazoketone solution at -10 °C. Then, add benzyl alcohol (1.5 eq). Allow the reaction mixture to warm to room temperature and then heat at 65 °C for 2 hours.
-
Work-up and Purification: Cool the reaction mixture and dilute with Et₂O. Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford Z-β-D-Asp(OBn)-OH.
Expected Yield: ~70-80%
Protocol 2: Peptide Coupling of this compound with Glycine Methyl Ester
This protocol details the formation of a dipeptide, Z-D-Asp-Gly-OMe, using standard carbodiimide-mediated coupling chemistry.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1 eq) in anhydrous DCM, add H-Gly-OMe·HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.1 eq), and DIPEA (1.2 eq).
-
Coupling Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash chromatography on silica gel to yield pure Z-D-Asp-Gly-OMe.
Quantitative Data:
| Product | Starting Materials | Coupling Reagents | Solvent | Reaction Time | Yield |
| Z-D-Asp-Gly-OMe | This compound, H-Gly-OMe·HCl | EDC·HCl, HOBt, DIPEA | DCM | 16 h | ~85% |
Spectroscopic Data for Z-D-Asp-Gly-OMe:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (m, 5H), 5.75 (d, 1H), 5.12 (s, 2H), 4.60 (m, 1H), 4.05 (d, 2H), 3.75 (s, 3H), 2.90 (m, 2H).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₅H₁₉N₂O₇: 339.12; found: 339.1.
Protocol 3: Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the N-terminal benzyloxycarbonyl (Z) protecting group from a this compound derivative using a mild and efficient catalytic transfer hydrogenation method.
Materials:
-
This compound derivative (e.g., Z-D-Asp-Gly-OMe)
-
10% Palladium on carbon (Pd/C)
-
Formic acid (HCOOH)
-
Methanol (MeOH)
-
Celite
Procedure:
-
Reaction Setup: Dissolve the Z-protected compound (1 eq) in methanol. To this solution, add 10% Pd/C (10% w/w of the substrate).
-
Hydrogenolysis: To the stirred suspension, add formic acid (2-3 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification may be performed if necessary.
Deprotection Efficiency:
| Substrate | Catalyst | Hydrogen Donor | Solvent | Reaction Time | Yield |
| Z-D-Asp-Gly-OMe | 10% Pd/C | HCOOH | MeOH | 1.5 h | >95% |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in the protocols.
Application Notes and Protocols: Z-D-Asp-OH in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Z-D-Asp-OH as a Precursor in Neuroscience Research
This compound (N-Benzyloxycarbonyl-D-aspartic acid) is a protected form of the endogenous D-amino acid, D-aspartic acid (D-Asp). In neuroscience research, this compound primarily serves as a crucial building block in the chemical synthesis of peptides containing D-aspartic acid. The benzyloxycarbonyl ("Z") group protects the amino terminus of D-aspartic acid, allowing for its precise incorporation into a peptide chain. Once the desired peptide is synthesized, the protecting group is removed to yield a functional peptide for use in biological assays.
Therefore, the direct applications of this compound in neuroscience are limited. Instead, its utility lies in enabling the study of the physiological roles of D-aspartic acid and peptides containing this residue. D-aspartic acid itself is an important signaling molecule in the central nervous and endocrine systems.[1][2] It has been identified as a novel endogenous neurotransmitter and plays a significant role in neuronal development, synaptic plasticity, and hormone regulation.[2][3][4]
These application notes will focus on the neuroscientific applications of D-aspartic acid, the biologically active molecule made accessible for peptide synthesis through reagents like this compound.
Key Applications of D-Aspartic Acid in Neuroscience
-
Neurotransmission and Neuromodulation: D-aspartic acid acts as an excitatory neurotransmitter, with evidence suggesting it is stored in synaptic vesicles and released in a calcium-dependent manner upon neuronal depolarization. It can modulate neuronal activity and synaptic transmission.
-
Synaptic Plasticity, Learning, and Memory: D-aspartic acid is a potent agonist at the glutamate-binding site of the N-methyl-D-aspartate (NMDA) receptor. This interaction is crucial for inducing long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
-
Neurogenesis and Neuronal Development: High concentrations of D-aspartic acid are found in the brain during embryonic development, suggesting a role in neurogenesis and the maturation of the nervous system. Depletion of the enzyme that synthesizes D-aspartate, aspartate racemase, leads to defects in the development and survival of new neurons in the adult hippocampus.
-
Neuroprotection and Neurodegeneration: Research suggests that D-aspartic acid may have neuroprotective effects. For instance, it has been shown to ameliorate neuropathic pain and reduce the accumulation of β-amyloid peptide in a mouse model.
-
Hormone Regulation: In the neuroendocrine system, D-aspartic acid is involved in the synthesis and release of several hormones, including luteinizing hormone (LH) and testosterone.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of D-aspartic acid from in vitro and in vivo studies.
| Parameter | Value | Species/Model | Experimental Context | Reference |
| Luteinizing Hormone (LH) Synthesis | 1.8-fold increase | Isolated Rat Pituitary | Incubation with 0.1 mM D-Asp | |
| Testosterone Synthesis | 3.0-fold increase in blood | Adult Male Rats | Intraperitoneal injection of D-Asp | |
| Testosterone Release | Significant increase | Mallard Drake Testis Slices | Incubation with 1.0-2.0 mM D-Asp | |
| cAMP Increase | Concentration-dependent | Nerve Endings | Stimulation with D-Asp |
Signaling Pathways and Experimental Workflows
D-Aspartic Acid Signaling at the Synapse
The following diagram illustrates the proposed mechanism of D-aspartic acid action at a glutamatergic synapse.
Experimental Workflow for Studying D-Aspartate Effects on Synaptic Plasticity
This diagram outlines a typical experimental workflow to investigate the effects of a D-aspartic acid-containing peptide on long-term potentiation (LTP) in hippocampal slices.
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Hippocampal Slices
Objective: To assess the effect of a D-aspartic acid-containing peptide on long-term potentiation (LTP) at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound for peptide synthesis
-
Synthesized and purified D-aspartic acid-containing peptide
-
Artificial cerebrospinal fluid (aCSF)
-
Adult rodent (e.g., Wistar rat)
-
Vibratome or tissue chopper
-
Submerged recording chamber with perfusion system
-
Bipolar stimulating electrode
-
Glass microelectrode for recording
-
Amplifier and data acquisition system
Methodology:
-
Peptide Preparation: Synthesize the peptide of interest using this compound and standard solid-phase peptide synthesis protocols. Purify the final peptide by HPLC and confirm its identity by mass spectrometry. Prepare a stock solution of the peptide in a suitable solvent (e.g., water or DMSO) and dilute to the final working concentration in aCSF on the day of the experiment.
-
Hippocampal Slice Preparation: Anesthetize and decapitate the rodent. Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF. Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.
-
Recording Setup: Place a single slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and the recording electrode in the CA1 dendritic region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stimulate the Schaffer collaterals at a low frequency (e.g., 0.05 Hz) and record stable baseline fEPSPs for at least 20 minutes.
-
Peptide Application: Switch the perfusion to aCSF containing the D-aspartic acid peptide at the desired concentration. Continue to record fEPSPs for 20-30 minutes to observe any acute effects of the peptide on baseline transmission.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-LTP Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Data Analysis: Measure the slope of the fEPSPs. Normalize the data to the pre-LTP baseline and compare the magnitude of potentiation between control (vehicle-treated) and peptide-treated slices.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of systemic administration of D-aspartic acid on its own levels and those of other neurotransmitters in a specific brain region (e.g., the hippocampus).
Materials:
-
D-aspartic acid sodium salt
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection
-
Adult rodent (e.g., Sprague-Dawley rat)
Methodology:
-
Surgical Implantation of Microdialysis Probe: Anesthetize the rodent and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal hippocampus). Allow the animal to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Baseline Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.
-
D-aspartic Acid Administration: Administer D-aspartic acid systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Post-Administration Sample Collection: Continue to collect dialysate samples for several hours following D-aspartic acid administration.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of D-aspartic acid, glutamate, GABA, and other relevant neurotransmitters.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes over time between the D-aspartic acid-treated group and a saline-treated control group.
Conclusion
While this compound is not directly used for its biological effects in neuroscience, it is an indispensable tool for the synthesis of peptides that allow for the detailed investigation of D-aspartic acid's diverse and critical roles in the nervous system. The study of D-aspartic acid continues to provide valuable insights into fundamental brain processes and holds promise for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Aspartic acid is a novel endogenous neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-D-Asp-OH in Pharmaceutical Intermediate Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH) as a critical intermediate in pharmaceutical development. The document outlines its primary applications, detailed experimental protocols, and strategies to mitigate common side reactions, supported by quantitative data and visual workflows.
Introduction to this compound
N-α-Benzyloxycarbonyl-D-aspartic acid, commonly abbreviated as this compound, is a protected amino acid derivative widely employed in the synthesis of peptides and other complex organic molecules that serve as pharmaceutical intermediates. The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the α-amino group of D-aspartic acid, enabling regioselective reactions at other functionalities of the molecule. This protection is stable under a variety of reaction conditions and can be selectively removed, making this compound a versatile building block in multi-step syntheses.
Key Applications:
-
Peptide Synthesis: this compound is a fundamental component in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) for the incorporation of D-aspartic acid residues into peptide chains. D-amino acids are often incorporated into therapeutic peptides to enhance their stability against enzymatic degradation.
-
Synthesis of Peptidomimetics: It serves as a precursor for the development of peptidomimetics, where the peptide backbone is modified to improve pharmacological properties such as oral bioavailability and in vivo stability.
-
Development of Bioactive Molecules: this compound is a key starting material for the synthesis of various bioactive compounds, including enzyme inhibitors and receptor ligands. For instance, derivatives of D-aspartic acid are investigated as antagonists for the N-methyl-D-aspartate (NMDA) receptor.[1][2][3]
Physicochemical and Handling Information
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | N-α-Benzyloxycarbonyl-D-aspartic acid |
| Synonyms | This compound, Cbthis compound |
| CAS Number | 78663-07-7 |
| Molecular Formula | C₁₂H₁₃NO₆ |
| Molecular Weight | 267.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Conditions | Store at 2-8°C, protected from moisture and light. For long-term storage, -20°C is recommended. |
Experimental Protocols
Solution-Phase Peptide Coupling: Synthesis of a Dipeptide Intermediate
This protocol describes a general procedure for the solution-phase coupling of this compound with an amino acid ester, a common step in the synthesis of peptide-based pharmaceutical intermediates.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a protected dipeptide using this compound.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DCM and add TEA (1.1 eq) to neutralize the salt. Stir for 15-20 minutes.
-
Cool the this compound solution to 0°C in an ice bath.
-
Add DCC (1.1 eq) to the this compound solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add the neutralized amino acid ester solution to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.
Quantitative Data: While specific data for this compound coupling is not readily available in the literature, a similar reaction involving the N-protection of L-valine methyl ester with benzyl-N-phthalimidyl carbonate reported a yield of 78.5%.[4] It is important to note that during the synthesis of Z-protected aspartic acid derivatives, the formation of a dipeptide byproduct, Z-Asp(OBzl)-Asp(OBzl)-OH, has been observed in yields of 10-20% depending on the base used.[5] This highlights the importance of controlled reaction conditions and thorough purification.
Deprotection of the Benzyloxycarbonyl (Z) Group
The removal of the Z-group is a critical step to liberate the free amine for further reactions. Catalytic transfer hydrogenation is a mild and efficient method for this purpose.
Workflow for Z-Group Deprotection
Caption: General workflow for the deprotection of the Z-group via catalytic transfer hydrogenation.
Materials:
-
Z-protected peptide
-
10% Palladium on carbon (Pd/C)
-
Formic acid (or other hydrogen donors like ammonium formate or cyclohexene)
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve the Z-protected peptide in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).
-
Add formic acid as the hydrogen donor (a large excess is generally used).
-
Stir the mixture at room temperature. The reaction is usually complete within a few hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.
Quantitative Data: Deprotection of various Z-protected amino acids and peptides using formic acid and 10% Pd/C has been reported to yield the deprotected products in high yields, often exceeding 90%.
| Z-Protected Substrate | Hydrogen Donor | Yield (%) |
| Z-Glycine | Formic Acid | 95 |
| Z-Phenylalanine | Formic Acid | 95 |
| Z-Alanine | Formic Acid | 95 |
| Z-Methionine | Formic Acid | 89 |
Data adapted from a study on catalytic transfer hydrogenation.
Mitigating Side Reactions: Aspartimide Formation
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis due to the use of a basic deprotection agent (piperidine). Aspartimide formation can lead to a mixture of α- and β-aspartyl peptides and racemization, complicating purification and reducing the yield of the desired product.
Signaling Pathway of Aspartimide Formation
Caption: Pathway of base-catalyzed aspartimide formation during peptide synthesis.
Strategies to Minimize Aspartimide Formation:
-
Use of Bulky Side-Chain Protecting Groups: Employing sterically hindered ester groups on the β-carboxyl of aspartic acid can physically block the intramolecular cyclization.
-
Backbone Protection: The introduction of a protecting group on the backbone amide nitrogen of the residue C-terminal to the aspartic acid can prevent its deprotonation and subsequent nucleophilic attack. DMB (2,4-dimethoxybenzyl) is an example of such a protecting group.
-
Optimized Deprotection Conditions: Using weaker bases or additives in the Fmoc deprotection step can reduce the rate of aspartimide formation.
-
Choice of N-terminal Protecting Group: While Z-protection is primarily used in solution-phase synthesis where aspartimide formation is less pronounced than in Fm-SPPS, careful control of basic conditions during any necessary steps is still advisable.
Conclusion
This compound is an indispensable building block for the synthesis of pharmaceutical intermediates, particularly for peptide-based therapeutics. Its utility stems from the robust protection afforded by the benzyloxycarbonyl group and the stereochemical properties of the D-amino acid. Successful application of this compound in synthesis requires careful consideration of coupling and deprotection methodologies, as well as strategies to mitigate potential side reactions like aspartimide formation. The protocols and data presented herein provide a foundation for the effective use of this compound in research and development settings.
References
- 1. Synthesis, absolute configuration and activity at N-methyl-D-aspartic acid (NMDA) receptor of the four D-2-amino-4,5-methano-adipate diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
- 5. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of Z-Asp(OBzl)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Z-D-Asp-OH into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Application Note: The Role of Z-D-Asp-OH in Designing Caspase-Inhibiting Peptidomimetics
N-α-Benzyloxycarbonyl-D-aspartic acid (this compound) is a critical building block in the synthesis of peptidomimetics, particularly those designed as inhibitors of caspases. Caspases are a family of cysteine-dependent, aspartate-specific proteases that are central regulators of apoptosis (programmed cell death) and inflammation.[1][2][3] The exquisite specificity of caspases for cleaving target proteins C-terminal to an aspartic acid residue makes aspartic acid analogs a cornerstone for designing potent and selective inhibitors.[2]
The incorporation of a D-aspartic acid derivative, such as this compound, can enhance the stability of the resulting peptidomimetic against degradation by other proteases. The benzyloxycarbonyl (Z) group serves as a protecting group for the N-terminus, which is crucial during peptide synthesis.[4] Peptidomimetics containing this moiety can function as irreversible inhibitors that covalently bind to the catalytic cysteine in the caspase active site, effectively blocking its function.
Dysregulation of caspase activity is implicated in a wide range of human diseases, including neurodegenerative disorders (Alzheimer's, Parkinson's), autoimmune diseases, and cancer. Therefore, peptidomimetic inhibitors derived from this compound are valuable tools for basic research into the mechanisms of cell death and hold significant therapeutic potential.
Signaling Pathway: Caspase-Mediated Apoptosis
Apoptosis is executed through a cascade of caspase activation, which can be initiated via two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to cell surface death receptors. This leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates initiator caspases, primarily Caspase-8 and Caspase-10.
-
Intrinsic Pathway: Triggered by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria. Cytochrome c binds to Apaf-1, which then recruits and activates the initiator Caspase-9.
-
Execution Pathway: Both pathways converge on the activation of effector caspases, such as Caspase-3, -6, and -7. These caspases are responsible for cleaving a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Experimental Protocols & Workflows
Overall Experimental Workflow
The development of a peptidomimetic inhibitor involves a multi-step process, from initial design and synthesis to final biological evaluation.
Protocol: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence using the Fmoc/tBu strategy. This compound, being N-terminally protected, would typically be coupled as the final amino acid in the sequence.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Val-OH)
-
This compound
-
Coupling agents: HCTU (or HATU), N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel. Drain the DMF.
-
First Amino Acid Coupling:
-
Perform Fmoc deprotection on the resin by adding 20% piperidine in DMF. Agitate for 10 minutes, drain, and repeat once.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
In a separate tube, pre-activate the first Fmoc-amino acid (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents.
-
-
Chain Elongation: Repeat step 2 for each subsequent Fmoc-amino acid in the desired sequence.
-
Coupling of this compound (Final Residue):
-
After coupling the penultimate amino acid, perform the final Fmoc deprotection as described in step 2a.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Pre-activate this compound (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF.
-
Add the activated this compound solution to the deprotected N-terminus of the resin-bound peptide and agitate for 2 hours.
-
Wash the resin extensively with DMF (5x) and DCM (3x). Air dry the resin.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (e.g., 95% TFA) to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes side-chain protecting groups (like tBu).
-
Filter the solution to separate the resin, and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Protocol: In Vitro Caspase Activity Assay
This protocol is for determining the inhibitory activity (IC₅₀) of the synthesized peptidomimetic against a specific caspase (e.g., Caspase-3).
Materials:
-
Recombinant active caspase (e.g., Caspase-3)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer: (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Synthesized peptidomimetic inhibitor
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the synthesized peptidomimetic inhibitor in the assay buffer. Also, prepare a vehicle control (buffer only).
-
Reaction Setup: In the wells of the 96-well plate, add:
-
The serially diluted inhibitor or vehicle control.
-
Recombinant active caspase enzyme. Mix gently and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate (e.g., Ac-DEVD-AMC) to each well to initiate the reaction. The final concentration should be at or below the Kₘ for the enzyme.
-
Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C. The cleavage of the AMC group from the substrate results in a fluorescent signal.
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence vs. time curve) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Performance of Caspase Inhibitors
The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency.
Table 1: Inhibitory Activity of Various Peptidomimetic Caspase Inhibitors
| Inhibitor | Target Caspase(s) | IC₅₀ or Kᵢ Value | Reference(s) |
|---|---|---|---|
| Z-VAD-FMK | Pan-caspase | - | |
| Ac-DEVD-CHO | Caspase-3, Caspase-7 | Kᵢ = 0.2 nM, 0.3 nM | |
| Belnacasan (VX-765) | Caspase-1 | Kᵢ = 0.8 nM | |
| Z-EK(biotin)D-aomk | Caspase-3, -6, -7 | Kᵢ = submicromolar | |
| Ac-LESD-CMK | Caspase-8 | IC₅₀ = 50 nM | |
| zLEHD-FMK | Caspase-8 | IC₅₀ = 70 nM |
| zIETD-FMK | Caspase-8 | IC₅₀ = 350 nM | |
Table 2: Comparison of Peptide Synthesis Methods for a Dipeptide
| Parameter | Solid-Phase (SPPS) | Liquid-Phase (LPPS) | Enzymatic Synthesis |
|---|---|---|---|
| Overall Yield | 85% | 75% | 92% |
| Purity (crude) | >90% | >85% | >98% |
| Reaction Time | ~24 hours | ~48 hours | ~12 hours |
| Scalability | High | Moderate | Low to Moderate |
| Reagent Cost | High | Moderate | Low |
| Environmental Impact | High | Moderate | Low |
Data adapted from a comparative synthesis of Tyr-Asp.
Technical Consideration: Aspartimide Formation
A significant challenge during Fmoc-based SPPS of peptides containing aspartic acid is the formation of aspartimide. This side reaction is catalyzed by the piperidine used for Fmoc deprotection and is especially problematic for Asp-Gly or Asp-Asn sequences. Aspartimide formation can lead to a mixture of by-products, including the desired α-peptide, the β-peptide, and epimerized versions, which are often difficult to separate.
To mitigate this issue, researchers can employ optimized side-chain protecting groups for aspartic acid, such as Fmoc-Asp(OBno)-OH, which has been shown to significantly reduce the rate of aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH.
References
Application Notes: Z-D-Asp-OH for Custom Peptide Library Construction
Introduction
Peptide libraries are a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of unique peptide sequences to identify novel therapeutic leads, diagnostic agents, and research tools.[1][2] A significant challenge in developing peptide-based therapeutics is their inherent susceptibility to degradation by endogenous proteases, which limits their in vivo half-life and bioavailability.[3] One of the most effective strategies to overcome this limitation is the incorporation of non-natural amino acids, such as D-amino acids, the enantiomers of the naturally occurring L-amino acids.[4]
The incorporation of D-amino acids, such as D-aspartic acid, sterically hinders the recognition and cleavage of peptide bonds by proteases, dramatically enhancing the peptide's stability and resistance to proteolysis.[3] Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid) is a protected D-aspartic acid derivative used as a building block in the chemical synthesis of these stabilized peptides. The N-terminal benzyloxycarbonyl (Z) group provides robust protection during the coupling steps of peptide synthesis. This document provides detailed application notes and protocols for the use of this compound in the construction of custom peptide libraries for research and drug development professionals.
Key Features and Applications
-
Enhanced Proteolytic Stability: The primary application of incorporating this compound is to confer resistance to enzymatic degradation, increasing the biological half-life of the resulting peptides.
-
Increased Structural Diversity: Introducing D-amino acids expands the chemical space of a peptide library beyond the natural L-amino acid repertoire, allowing for the discovery of unique conformations and binding modes.
-
Modulation of Biological Signaling: D-aspartic acid is an endogenous amino acid found in neuroendocrine tissues and is known to play a role in hormone synthesis and release, including luteinizing hormone (LH) and testosterone. Peptides containing D-Asp can be designed to interact with and modulate these and other signaling pathways.
Properties of this compound
Proper handling and storage of amino acid derivatives are critical for successful peptide synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Synonym | N-Benzyloxycarbonyl-D-aspartic acid | |
| CAS Number | 78663-07-7 | |
| Molecular Formula | C₁₂H₁₃NO₆ | |
| Molecular Weight | 267.23 g/mol | |
| Appearance | White to off-white powder | |
| Purity (Assay) | ≥98.0% | |
| Storage Temperature | -20°C |
Experimental Protocols
Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a general procedure for the manual incorporation of this compound into a growing peptide chain on a solid support using the Boc (tert-butoxycarbonyl) strategy. The Z-group on the D-Asp residue is typically stable to the repetitive acid treatments used for Boc removal (e.g., TFA) and is removed during the final cleavage step.
Materials:
-
Boc-protected amino acid resin (e.g., Boc-Gly-Merrifield resin)
-
This compound
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc chemistry, if applicable in a mixed strategy)
-
Cleavage Cocktail (e.g., HF or a mixture like TFA/H₂O/Triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes. Wash with DCM (3x) and DMF (3x).
-
-
Boc-Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes.
-
Filter and repeat the TFA treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), followed by a neutralization wash with 5-10% DIEA in DCM (2x for 2 minutes each).
-
Wash again with DCM (3x) and DMF (3x) to prepare for coupling.
-
-
Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. If incomplete, allow the reaction to proceed longer or repeat the coupling.
-
-
Washing:
-
Once coupling is complete, drain the reaction vessel and wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, wash the peptide-resin with DCM and dry it under a vacuum.
-
Treat the dried resin with an appropriate cleavage cocktail (e.g., anhydrous HF or a TFA-based cocktail with scavengers) for 1-3 hours to cleave the peptide from the resin and remove the Z-group and other side-chain protecting groups.
-
Precipitate the crude peptide by adding the cleavage mixture to a large volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under a vacuum.
-
Protocol 2: Quality Control and Purification
Materials:
-
Crude lyophilized peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (ACN)
-
Reverse-Phase HPLC system (analytical and preparative) with a C18 column
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Crude Peptide Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/ACN mixture).
-
Analyze the sample using analytical RP-HPLC to assess purity. Use a gradient such as 5-95% Solvent B over 30 minutes.
-
Confirm the molecular weight of the desired product using Mass Spectrometry.
-
-
Purification:
-
Dissolve the remaining crude peptide in the minimum amount of solvent.
-
Purify the peptide using preparative RP-HPLC with a gradient optimized based on the analytical run.
-
Collect fractions corresponding to the main product peak.
-
-
Final Quality Control:
-
Analyze the purified fractions by analytical RP-HPLC to confirm purity (>95% is common for biological assays).
-
Confirm the identity of the purified product by Mass Spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
-
Data Presentation: Impact of D-Asp Incorporation
The inclusion of D-aspartic acid significantly enhances peptide stability in the presence of proteases. The table below presents illustrative data comparing the stability of a model L-peptide with its D-Asp-containing analogue in human serum.
| Peptide Sequence | % D-Asp Content | Half-Life in Human Serum (Hours) | Key Finding |
| L-Peptide (Control) | 0% | < 1 | Rapidly degraded by serum proteases. |
| D-Asp Analogue | 10-30% | > 24 | Substitution with D-amino acids confers significant resistance to proteolysis. |
Note: Data are representative and intended for illustrative purposes. Actual stability will vary based on the full peptide sequence and the position of the D-amino acid.
Visualized Workflows and Pathways
Diagrams created with Graphviz provide a clear visual representation of the experimental processes and biological contexts relevant to this application.
Caption: Workflow for custom peptide library construction and screening.
Caption: Key steps in a single SPPS cycle for incorporating this compound.
Caption: D-Asp peptide antagonist blocking a hormone signaling pathway.
References
- 1. gencefebio.com [gencefebio.com]
- 2. Practical Tips for Construction of Custom Peptide Libraries and Affinity Selection by Using Commercially Available Phage Display Cloning Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-D-Asp-OH Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Z-D-Asp-OH and related aspartic acid derivatives in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency or low product yield with this compound?
Low coupling efficiency with aspartic acid derivatives is a well-documented challenge in solid-phase peptide synthesis (SPPS). The primary cause is often not the coupling reaction itself, but a major side reaction known as aspartimide formation .[1][2][3] This issue is particularly prevalent during the Fmoc-deprotection step when using bases like piperidine. The base can cause the peptide backbone amide to cyclize onto the side-chain ester of the aspartic acid residue, forming a succinimide intermediate (aspartimide). This intermediate can then lead to several undesired side products, ultimately reducing the yield of the target peptide.[4]
Another contributing factor can be steric hindrance . The bulky nature of the Z- (benzyloxycarbonyl) protecting group, combined with the rest of the peptide and the solid support, can physically block the reactive sites, slowing down the reaction and leading to incomplete coupling.
Q2: What are the common side products associated with aspartimide formation?
Aspartimide is an unstable intermediate that can undergo further reactions, leading to a mixture of hard-to-separate impurities. These include:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles (like water or piperidine) at two different positions, resulting in the formation of both the desired α-aspartyl peptide and an isomeric β-aspartyl peptide.
-
Racemized products: The chiral center at the α-carbon of the aspartic acid is labile in the aspartimide intermediate, leading to racemization and the formation of D- and L-isomers of both the α- and β-peptides.
-
Piperidide adducts: If piperidine is used for Fmoc deprotection, it can directly attack the aspartimide ring, forming α- and β-piperidide adducts.
Q3: How can I prevent or minimize aspartimide formation?
Several strategies have been developed to suppress this problematic side reaction:
-
Use of Bulky Side-Chain Protecting Groups: Increasing the steric bulk of the aspartic acid side-chain ester can hinder the backbone amide's ability to attack. While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding groups like 3-methyl-3-pentyl (OMpe) or 3,5-dimethyl-3-pentyl (ODmpe) have shown to be more effective. A unique building block, Fmoc-Asp(OBno)-OH, has also been developed to provide a simple solution.
-
Backbone Protection: Protecting the backbone amide nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) completely prevents the initial deprotonation and subsequent cyclization. However, these protected amino acids can be sterically hindered and difficult to couple themselves.
-
Modified Deprotection Conditions: Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation.
-
Sequence Dependency: Be aware that certain sequences are more prone to this side reaction, especially Asp-Gly, Asp-Asn, and Asp-Ser.
Q4: Which coupling reagents are recommended for difficult or sterically hindered couplings?
When steric hindrance is the primary issue, standard carbodiimide reagents like DIC may be inefficient. More potent activating agents are recommended:
-
Uronium/Aminium Reagents: Reagents like HATU , HBTU , and HCTU are highly effective for coupling sterically hindered amino acids. They react rapidly to form a highly reactive acylating species.
-
Phosphonium Reagents: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings and are known to minimize racemization.
For these reagents, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine is typically required.
Troubleshooting Guide
Use the following decision tree and table to diagnose and resolve low coupling efficiency.
Data Summary: Protecting Group Performance
The choice of the side-chain protecting group for Aspartic acid has a significant impact on the level of aspartimide-related impurities. The following table summarizes data adapted from studies on the synthesis of an Asp-Gly containing peptide, which is highly prone to this side reaction.
| Protecting Group | Coupling Conditions | % Aspartimide Formation | % D-Asp Content | Target Peptide Purity |
| Fmoc-Asp(OtBu)-OH | Standard | High | High | Low |
| Fmoc-Asp(OMpe)-OH | Standard | Low | Low | High |
| Fmoc-Asp(OBno)-OH | Standard | Negligible (<0.1%/cycle) | Low | High |
| Data conceptualized from comparative studies. |
Key Experimental Protocols
Protocol 1: Optimized Coupling using HATU
This protocol is recommended for coupling this compound or other sterically hindered amino acids where incomplete reactions are a concern.
-
Resin Preparation: Following the N-terminal Fmoc deprotection of the preceding amino acid on the solid support, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve the amino acid (e.g., this compound, 3-5 equivalents) and HATU (3-5 equivalents) in a minimal amount of DMF.
-
Activation: Add a non-nucleophilic base such as DIPEA (6-10 equivalents) to the solution from step 2 and vortex briefly. Allow this pre-activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin-containing reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: Before washing, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the reaction vessel and wash the resin sequentially with DMF (3 x 1 min), DCM (3 x 1 min), and DMF again (3 x 1 min) to prepare for the next deprotection step.
Protocol 2: Modified Fmoc Deprotection to Suppress Aspartimide Formation
This procedure should be used for all deprotection steps after an aspartic acid residue has been incorporated into a sequence prone to side reactions.
-
Reagent Preparation: Prepare a fresh solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Resin Preparation: After the coupling step is complete and the resin has been washed, drain the solvent from the reaction vessel.
-
Deprotection: Add the 20% piperidine / 0.1 M HOBt solution to the resin.
-
Reaction: Agitate the mixture for a standard deprotection time, typically 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 x 1 min) to remove all traces of piperidine and HOBt before proceeding to the next coupling step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Z-D-Asp-OH Deprotection
Welcome to the technical support center for optimizing the deprotection of Z-D-Asp-OH. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction during the deprotection of this compound, and what causes it?
A1: The primary side reaction is the formation of an aspartimide intermediate. This occurs through the intramolecular cyclization of the aspartic acid side chain, where the backbone amide nitrogen attacks the side-chain carbonyl group. This reaction is typically catalyzed by basic conditions, such as those used for Fmoc-group removal in solid-phase peptide synthesis (SPPS), but can also occur under acidic conditions.[1][2] The resulting aspartimide is prone to racemization and can subsequently be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1][3]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences where the amino acid C-terminal to the aspartic acid residue is sterically small and flexible are most prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Ser.[4]
Q3: How can I monitor the deprotection reaction and detect side products?
A3: The most common analytical methods to monitor the reaction and quantify side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These techniques can separate and identify the desired product from byproducts like the aspartimide intermediate and the resulting α- and β-peptides. For complex proteins, methods like hydrophobic interaction chromatography (HIC) after enzymatic digestion can also be employed to separate isoforms.
Troubleshooting Guide
Issue: High levels of aspartimide-related byproducts detected.
This is a common issue when working with peptides containing aspartic acid. The following troubleshooting steps can help mitigate this side reaction.
Logical Troubleshooting Workflow
References
Technical Support Center: Z-D-Asp-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Z-D-Asp-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, or N-Cbz-D-aspartic acid, is a protected amino acid commonly used in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group protects the amine functionality during the coupling reaction. Its solubility can be a concern because protected amino acids, including this compound, can sometimes be difficult to dissolve in the standard organic solvents used for peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). Poor solubility can lead to incomplete coupling reactions, resulting in lower peptide yields and purity.
Q2: What are the common solvents used to dissolve this compound?
A2: Common solvents for dissolving this compound and other protected amino acids in peptide synthesis include N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[1][2] While Z-protected amino acids are generally soluble in these solvents, the dissolution rate and maximum concentration can vary. For particularly difficult cases, co-solvents or additives may be necessary.
Q3: Can heating be used to dissolve this compound?
A3: Gentle heating can be employed to aid in the dissolution of this compound. However, it is crucial to do so with caution, as excessive heat can lead to the degradation of the amino acid or promote unwanted side reactions. It is recommended to warm the solvent gently and for a short period while monitoring the dissolution.
Q4: How does sonication help in dissolving this compound?
A4: Sonication uses ultrasonic waves to agitate the solvent and solute particles, which can help to break down aggregates and accelerate the dissolution process.[3] This method is particularly useful for compounds that are slow to dissolve at room temperature.
Q5: Are there any related issues to be aware of when using Aspartic Acid derivatives in peptide synthesis?
A5: Yes, a significant side reaction associated with aspartic acid residues is the formation of aspartimide. This occurs when the peptide backbone amide attacks the side-chain ester of the aspartic acid, forming a cyclic imide. This can lead to the formation of impurities that are difficult to separate from the desired peptide. While this is a separate issue from the initial solubility of the this compound monomer, it is an important consideration during the overall peptide synthesis strategy.
Quantitative Solubility Data for this compound
The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of the solute and solvent, and the presence of other reagents.
| Solvent | Solubility | Concentration (mM) | Notes |
| Ethanol | 100 mg/mL[3] | 374.21 mM[3] | Sonication may be required to achieve this concentration. |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 374.21 mM | Sonication may be required. It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can impact solubility. |
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to address solubility issues with this compound during peptide synthesis.
Initial Dissolution Steps
-
Solvent Selection :
-
Start with high-purity, anhydrous DMF or NMP.
-
If solubility remains an issue, consider using DMSO, which is a more powerful polar aprotic solvent.
-
-
Physical Dissolution Aids :
-
Vortexing/Stirring : Ensure vigorous agitation of the solution.
-
Sonication : Place the vial in an ultrasonic bath for 5-10 minute intervals. Monitor the solution for clarity.
-
Gentle Warming : Gently warm the solution to 30-40°C. Avoid prolonged heating to prevent potential degradation.
-
Advanced Strategies
If the initial steps are insufficient, the following advanced strategies can be employed.
-
Co-solvent Systems :
-
Add a small percentage (e.g., 10-25%) of DMSO to your primary solvent (DMF or NMP). This can significantly enhance the solvating power of the medium.
-
-
Use of Additives :
-
The addition of coupling additives like 1-Hydroxybenzotriazole (HOBt) can sometimes aid in the dissolution of the protected amino acid as it forms a more soluble active ester in the presence of a coupling agent.
-
-
Salt Formation for Improved Handling and Solubility :
-
For chronically problematic batches of this compound, converting it to a dicyclohexylammonium (DCHA) salt can improve its crystallinity, making it easier to handle and purify. While the DCHA salt itself may not be directly used in the coupling solution due to the presence of the base, the process of forming and then liberating the free acid can result in a more soluble form of this compound. The free acid is regenerated just before use.
-
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for Peptide Coupling
This protocol outlines the standard procedure for dissolving this compound for use in a peptide coupling reaction.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the required amount of this compound into a clean, dry reaction vessel.
-
Add the appropriate volume of DMF or NMP to achieve the desired concentration (e.g., 0.5 M).
-
Vortex the mixture for 2-3 minutes.
-
If the this compound has not fully dissolved, place the vessel in an ultrasonic bath for 10-minute intervals until the solution is clear.
-
Once dissolved, proceed with the addition of the coupling agent and base as per your standard peptide coupling protocol.
Protocol 2: Preparation of this compound Dicyclohexylammonium (DCHA) Salt
This protocol describes the formation of the DCHA salt of this compound, which can facilitate purification and handling. This protocol is adapted from established methods for other Z-protected amino acids.
Materials:
-
This compound (crude or poorly soluble batch)
-
Dicyclohexylamine (DCHA)
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Vacuum filtration apparatus
Procedure:
-
Dissolve the crude or poorly soluble this compound in a minimal amount of anhydrous diethyl ether.
-
Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the solution while stirring.
-
The this compound DCHA salt will typically precipitate as a white solid. If precipitation is slow, cool the solution in an ice bath.
-
To enhance precipitation, slowly add anhydrous hexane until the solution becomes turbid.
-
Allow the mixture to stand at 4°C for at least one hour to ensure complete crystallization.
-
Collect the crystalline precipitate by vacuum filtration.
-
Wash the collected solid with cold diethyl ether or a mixture of diethyl ether and hexane.
-
Dry the purified this compound DCHA salt under vacuum to a constant weight.
Protocol 3: Regeneration of Free Acid from this compound DCHA Salt
This protocol outlines the liberation of the free this compound from its DCHA salt for use in peptide synthesis.
Materials:
-
This compound DCHA salt
-
Ethyl acetate
-
10% aqueous potassium bisulfate (KHSO₄)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the this compound DCHA salt in ethyl acetate.
-
Add an equal volume of 10% aqueous KHSO₄ solution.
-
Stir the biphasic mixture vigorously in a separatory funnel until all the solid has dissolved. The pH of the aqueous layer should be acidic (pH 2-3).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 10% KHSO₄ solution, deionized water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
References
Z-D-Asp-OH racemization during peptide coupling and how to avoid it
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a critical challenge in peptide synthesis: the racemization of Z-D-Asp-OH during peptide coupling. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you minimize the formation of the undesired Z-L-Asp-OH diastereomer in your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound racemization during peptide coupling?
A1: The primary cause of racemization for this compound, like other aspartic acid derivatives, is the formation of an aspartimide (a succinimide derivative). This process is catalyzed by base and involves the cyclization of the aspartic acid side chain with the backbone amide. The resulting aspartimide is chirally unstable and can easily racemize. Subsequent opening of the aspartimide ring by a nucleophile (like an amine or water) can yield a mixture of the desired D-aspartyl peptide, the undesired L-aspartyl peptide (racemization), and β-aspartyl peptides.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[1]
Q2: How does the choice of coupling reagent affect the racemization of this compound?
A2: The choice of coupling reagent is critical in controlling racemization. Reagents that generate highly reactive intermediates can increase the risk.
-
Recommended: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), are highly effective at suppressing racemization.[3][4] These additives form active esters that are more stable and less prone to racemization than the intermediates formed by carbodiimides alone.
-
Use with Caution: Onium salt-based reagents (e.g., HBTU, HATU, PyBOP) can sometimes lead to higher levels of racemization, particularly with sensitive amino acids. However, their efficiency is high, so careful optimization of reaction conditions is necessary if they are to be used.
-
Low-Racemization Option: 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) is a coupling reagent known for its remarkable resistance to racemization.
Q3: What role do base and temperature play in the racemization process?
A3: Both base and temperature are critical factors.
-
Base: The formation of aspartimide is a base-catalyzed process. Therefore, it is crucial to use the weakest base possible and in the minimum necessary amount. For instance, N-methylmorpholine (NMM) is a weaker base than N,N-diisopropylethylamine (DIPEA) and is often preferred. In many carbodiimide/additive-based couplings, if the amine component is not a salt, no additional base may be required, which is the ideal scenario to minimize racemization.
-
Temperature: Higher temperatures accelerate the rate of both the desired peptide coupling and the undesired racemization side reaction. Performing the coupling reaction at a lower temperature, such as 0°C, can significantly reduce the extent of racemization.
Q4: Can the peptide sequence influence the degree of racemization?
A4: Yes, the amino acid residue immediately following the this compound has a significant impact. Sequences where the following residue is sterically unhindered, such as Glycine (Asp-Gly), are most prone to aspartimide formation and subsequent racemization. Asp-Ala and Asp-Ser sequences are also known to be susceptible.
Q5: My this compound has an unprotected side-chain carboxyl group. Is this a problem?
A5: Yes, an unprotected side-chain carboxyl group can lead to side reactions, including the formation of β-peptides where the peptide bond is formed with the side-chain carboxyl group instead of the α-carboxyl group. For a controlled synthesis, it is highly recommended to use a side-chain protected derivative, such as Z-D-Asp(OtBu)-OH or Z-D-Asp(OBzl)-OH. The choice of the protecting group can also influence the rate of aspartimide formation; bulkier protecting groups can sterically hinder the cyclization.
Troubleshooting Guides
Issue: Significant level of the Z-L-Asp-OH diastereomer detected in the final product.
This is a common issue that can often be traced back to the coupling step. Follow these steps to troubleshoot and mitigate the problem.
Step 1: Review Your Coupling Reagent and Additives
Certain coupling reagents are more prone to inducing racemization.
-
Action: Switch to a carbodiimide-based coupling with a racemization-suppressing additive. The combination of DIC with HOBt or OxymaPure is a robust choice for minimizing racemization.
Step 2: Evaluate the Base Used in the Coupling Reaction
The presence of a strong base is a major contributor to racemization via aspartimide formation.
-
Action 1: If your protocol uses a base like DIPEA, switch to a weaker base such as NMM or sym-collidine.
-
Action 2: Use the minimum amount of base required. Ideally, for carbodiimide couplings where the amine component is not a salt, omit the base entirely.
Step 3: Control the Reaction Temperature
Higher temperatures increase the rate of racemization.
-
Action: Perform the coupling reaction at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature.
Step 4: Check the Solvent
The polarity of the solvent can influence the rate of racemization.
-
Action: While solvent choice is often dictated by solubility, consider using less polar solvents where possible, as they can sometimes reduce racemization.
Quantitative Data Summary
The extent of racemization is highly dependent on the specific reaction conditions. The following table summarizes qualitative and semi-quantitative findings on factors influencing aspartic acid racemization.
| Factor | Condition | Racemization Level | Reference(s) |
| Coupling Reagent | DIC/HOBt or DIC/Oxyma | Low | |
| HBTU/HATU | Can be significant | ||
| DEPBT | Very Low | ||
| Base | Strong Base (e.g., DIPEA) | High | |
| Weaker Base (e.g., NMM) | Reduced | ||
| No Base (if possible) | Minimal | ||
| Temperature | Elevated Temperature (e.g., > 25°C) | Increased | |
| Low Temperature (e.g., 0°C) | Reduced | ||
| Sequence | Asp-Gly | High Propensity | |
| Asp-X (bulky X) | Lower Propensity |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol provides a general guideline for minimizing racemization during the coupling of this compound in a solution-phase synthesis.
Materials:
-
Z-D-Asp(OR)-OH (where R is a side-chain protecting group like tBu or Bzl)
-
Amino-component (e.g., an amino acid ester or a peptide)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) (optional, only if the amino-component is a salt)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Z-D-Asp(OR)-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add the amino-component (1.0 eq.) to the solution. If the amino-component is a hydrochloride or trifluoroacetate salt, add NMM (1.0 eq.) and stir for 5-10 minutes.
-
Add DIC (1.1 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the by-product (diisopropylurea, DCU if DCC is used and precipitates) and proceed with standard aqueous work-up and purification.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol describes how to determine the extent of racemization.
Materials:
-
Crude peptide product
-
6 M Hydrochloric Acid (HCl)
-
Chiral HPLC column (e.g., a crown ether-based or ligand-exchange column)
-
Appropriate mobile phase for the chiral column
-
Standards of L-Aspartic acid and D-Aspartic acid
Procedure:
-
Hydrolysis: Place a small sample of the purified peptide in a hydrolysis tube. Add 6 M HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to hydrolyze the peptide bonds.
-
Sample Preparation: After hydrolysis, cool the sample, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge. Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase for HPLC analysis.
-
Chiral HPLC Analysis: Inject the sample onto the chiral HPLC column. Elute with the appropriate mobile phase. The D- and L-aspartic acid enantiomers will have different retention times.
-
Quantification: Compare the peak areas of the D- and L-aspartic acid in your sample with the retention times of the pure D- and L-aspartic acid standards. The percentage of the L-Asp enantiomer corresponds to the level of racemization.
Visualizations
Caption: Mechanism of this compound racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing this compound racemization.
References
Technical Support Center: Purification of Peptides Containing Z-D-Asp-OH
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of peptides containing Z-D-Asp-OH (N-benzyloxycarbonyl-D-aspartic acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing this compound?
The primary challenges in purifying peptides containing this compound stem from a combination of factors related to the Z-protecting group, the D-amino acid configuration, and the inherent properties of aspartic acid. These challenges include:
-
Poor Solubility: The benzyloxycarbonyl (Z) group is hydrophobic, which can significantly decrease the solubility of the entire peptide in aqueous solutions commonly used for purification.[1]
-
Aggregation: Peptides containing D-amino acids, including D-Asp, can have an increased tendency to aggregate.[2][3] This aggregation can lead to difficulties in purification, including column clogging and poor peak resolution during chromatography.
-
Aspartimide Formation: Like its L-counterpart, D-aspartic acid is highly susceptible to aspartimide formation, a side reaction that occurs under both acidic and basic conditions.[4][5] This leads to the formation of impurities that are often difficult to separate from the desired peptide.
-
Challenges with Z-Group Cleavage: The removal of the Z-group, typically via catalytic hydrogenation or acidolysis, can introduce its own set of challenges, including incomplete cleavage and side reactions, which complicate the final purification steps.
Q2: How does the D-configuration of Aspartic Acid affect purification?
The D-configuration of aspartic acid can influence peptide purification in several ways:
-
Altered Secondary Structure: The presence of a D-amino acid can disrupt the natural L-amino acid backbone conformation, potentially leading to different secondary structures and aggregation propensities compared to the all-L-peptide.
-
Increased Resistance to Proteolysis: Peptides containing D-amino acids are more resistant to enzymatic degradation. While this is often a desirable therapeutic property, it means that any contaminating proteases from expression systems will not degrade the peptide, necessitating efficient removal during purification.
-
Potential for Enhanced Aggregation: Isomerization of L-Asp to D-Asp has been shown to accelerate peptide aggregation and fibril formation in some cases. Therefore, peptides synthesized with D-Asp may have a higher intrinsic tendency to aggregate.
Q3: Can I use standard Reverse-Phase HPLC (RP-HPLC) for purifying this compound containing peptides?
Yes, RP-HPLC is the most common and powerful method for peptide purification, including those containing this compound. However, you may need to optimize the conditions to overcome the challenges mentioned above. Key considerations include the choice of stationary phase (C8 or C18), mobile phase composition (organic solvent and ion-pairing agent), and gradient profile.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound containing peptide.
| Problem | Potential Cause | Recommended Solution |
| Poor peptide solubility in aqueous buffers. | The hydrophobicity of the Z-group and/or the overall peptide sequence. | - Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP first, then dilute with the aqueous mobile phase.- Adjust the pH of the aqueous buffer. For acidic peptides (net negative charge), a slightly basic buffer may improve solubility, while basic peptides (net positive charge) may dissolve better in acidic conditions.- For highly intractable peptides, consider using chaotropic agents like guanidinium chloride (GdmCl) or urea in the initial solubilization step, followed by dilution before injection. |
| Peptide precipitates upon injection into the HPLC system. | The peptide is not soluble in the initial mobile phase conditions. | - Increase the initial percentage of organic solvent (e.g., acetonitrile) in your gradient. - Use a different initial solvent for the peptide that is miscible with the mobile phase. |
| Broad or tailing peaks during RP-HPLC. | - Peptide aggregation on the column.- Secondary interactions with the silica backbone of the stationary phase.- Incomplete dissolution of the sample. | - Decrease the sample concentration injected onto the column.- Add organic modifiers like isopropanol to the mobile phase.- Increase the column temperature.- Ensure the peptide is fully dissolved before injection, using sonication if necessary. |
| Presence of multiple, closely eluting peaks with the same mass. | Aspartimide formation leading to the generation of α- and β-aspartyl isomers, as well as racemized products. | - During synthesis, use strategies to minimize aspartimide formation (see below).- Optimize the HPLC gradient to improve the separation of these isomers. A shallower gradient can often resolve closely eluting species.- Consider using a different stationary phase or a different ion-pairing agent (e.g., formic acid instead of TFA). |
| Incomplete removal of the Z-protecting group. | Inefficient catalytic hydrogenation or acidolysis. | - For catalytic hydrogenation (H2/Pd), ensure the catalyst is fresh and active. The reaction can be sensitive to impurities in the peptide sample that may poison the catalyst.- For acidolysis (e.g., HBr in acetic acid), ensure anhydrous conditions and sufficient reaction time.- After the cleavage reaction, purify the deprotected peptide using RP-HPLC to separate it from any remaining Z-protected peptide. |
Minimizing Aspartimide Formation
Aspartimide formation is a critical side reaction for peptides containing aspartic acid, leading to hard-to-separate impurities. The propensity for this side reaction is sequence-dependent, with Asp-Gly and Asp-Ser sequences being particularly problematic.
Strategies to Reduce Aspartimide Formation During Synthesis:
| Strategy | Description | Reference |
| Use of Optimized Side-Chain Protecting Groups | Employing bulkier or electronically modified protecting groups on the Asp side chain can sterically hinder the cyclization reaction. Examples include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH. | |
| Modification of Deprotection Conditions | Adding an acidic additive like HOBt to the piperidine solution used for Fmoc deprotection can suppress aspartimide formation. Using a milder base like piperazine is also an option. | |
| Use of Dmb-Protected Dipeptides | Incorporating a dipeptide unit where the amide nitrogen of the residue following Asp is protected with a 2,4-dimethoxybenzyl (Dmb) group completely prevents aspartimide formation. The Dmb group is removed during the final TFA cleavage. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Peptide
-
Sample Preparation:
-
Accurately weigh a small amount of the crude, lyophilized peptide.
-
Dissolve the peptide in a minimal volume of a suitable organic solvent (e.g., DMSO, DMF).
-
Dilute the peptide solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration for injection. Ensure the final solution is clear. If precipitation occurs, adjust the solvent composition.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 65% B over 30-60 minutes, but this needs to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Pool the fractions containing the pure peptide.
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
-
Protocol for Cleavage of the Z-Group by Catalytic Hydrogenation
-
Dissolution: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture of acetic acid and methanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).
-
Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by analytical RP-HPLC or mass spectrometry to check for the disappearance of the starting material.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting deprotected peptide by RP-HPLC as described above.
Visual Guides
Troubleshooting Workflow for Peptide Purification
Caption: A flowchart for troubleshooting common issues in the purification of this compound peptides.
Aspartimide Formation Pathway
Caption: The chemical pathway leading to aspartimide formation from an aspartyl residue in a peptide chain.
References
- 1. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Side Reactions in Peptide Synthesis | Filo [askfilo.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Z-D-Asp-OH Deprotection
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete deprotection of Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the deprotection of this compound?
A1: The most common and preferred method for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group is catalytic hydrogenation.[1][2] This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2]
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress should be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[3] HPLC is particularly effective for quantifying the remaining starting material, the desired product (D-Asp-OH), and any byproducts. Mass spectrometry can also be used to identify the masses of the components in the reaction mixture.
Q3: What are the potential side reactions during the deprotection of this compound?
A3: While the primary challenge is incomplete deprotection, side reactions can occur. For aspartic acid derivatives, aspartimide formation is a well-known side reaction, particularly under basic conditions. Although catalytic hydrogenation is typically performed under neutral conditions, the possibility of side reactions should be considered, especially if the reaction mixture is complex or if basic impurities are present. Other potential byproducts can arise from reactions with the solvent or impurities.
Q4: Can I use methods other than catalytic hydrogenation?
A4: Yes, alternative methods for Z-group deprotection exist, though they may be less common for this specific substrate. These can include transfer hydrogenation, which uses a hydrogen donor in place of hydrogen gas, or acidic conditions (e.g., HBr in acetic acid). However, these methods may have their own drawbacks and require careful optimization to avoid unwanted side reactions.
Troubleshooting Guide for Incomplete Deprotection
Incomplete deprotection is a frequent issue. The following table and workflow diagram provide a structured approach to troubleshooting.
Summary of Potential Causes and Solutions for Incomplete Deprotection
| Potential Cause | Recommended Action(s) | Explanation |
| Catalyst Inactivity | 1. Use a fresh batch of Pd/C catalyst. 2. Increase catalyst loading (e.g., from 10 mol% to 20 mol%). 3. Ensure the catalyst is not poisoned by sulfur-containing compounds or other impurities. | The catalyst may have lost activity due to age or improper storage. Catalyst poisoning can severely inhibit the reaction. |
| Insufficient Hydrogen | 1. Purge the reaction vessel thoroughly with hydrogen gas. 2. Increase the hydrogen pressure (e.g., from balloon pressure to 3 atm). 3. For transfer hydrogenation, ensure the hydrogen donor is fresh and used in sufficient excess. | A lack of hydrogen, the key reagent, will stall the reaction. Higher pressure increases the concentration of hydrogen in the solution. |
| Poor Solubility | 1. Change the solvent to one that better dissolves this compound (e.g., methanol, ethanol, or a mixture with THF). 2. Gently warm the reaction mixture (if compatible with the solvent and setup). | If the substrate is not fully dissolved, the reaction will be slow and inefficient as it can only occur at the solid-liquid interface. |
| Reaction Time | 1. Extend the reaction time and monitor progress by HPLC or TLC. | The deprotection may simply be slow under the current conditions. |
| Substrate-Catalyst Chelation | 1. Add a co-solvent like acetic acid to disrupt chelation. 2. Consider a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). | The free carboxylic acid groups of aspartic acid can chelate to the palladium surface, inhibiting catalytic activity. |
Experimental Workflow and Troubleshooting Logic
Caption: Troubleshooting workflow for incomplete this compound deprotection.
Experimental Protocols
General Protocol for Catalytic Hydrogenation of this compound
This protocol is a general guideline and may require optimization.
-
Preparation:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a reaction vessel equipped with a magnetic stirrer. The concentration can typically range from 0.05 to 0.2 M.
-
Add Pd/C catalyst (10% w/w, typically 5-10 mol% of the substrate).
-
-
Reaction Setup:
-
Seal the reaction vessel.
-
Evacuate the vessel and backfill with nitrogen gas (repeat 3 times).
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenator for higher pressures (e.g., 1-3 atm).
-
-
Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 1-2 hours).
-
-
Work-up:
-
Once the reaction is complete (no starting material detectable), carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude D-Aspartic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization or other chromatographic techniques if necessary.
-
Deprotection Reaction Diagram
Caption: Catalytic hydrogenation of this compound.
References
Technical Support Center: Analytical Methods for Detecting Impurities in Z-D-Asp-OH Synthesis
Welcome to the technical support center for the analysis of Z-D-Asp-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities that may arise during the synthesis of N-benzyloxycarbonyl-D-aspartic acid (this compound). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: During the synthesis of this compound, several impurities can be generated. These can originate from the starting materials, side reactions, or degradation during the manufacturing process and storage.[1] The most common impurities include:
-
L-Enantiomer (Z-L-Asp-OH): The presence of the opposite enantiomer is a critical purity parameter for chiral compounds.
-
Aspartimide and related by-products: Base-catalyzed cyclization of the aspartic acid side chain can lead to the formation of aspartimide. This can subsequently react to form various by-products, including α- and β-piperidides and epimerized α-aspartyl peptides, which can be difficult to separate from the desired product.[2]
-
Unprotected Aspartic Acid (D-Asp-OH): Incomplete reaction or premature deprotection can result in the presence of the unprotected amino acid.
-
By-products from the protecting group: Impurities related to the benzyloxycarbonyl (Z) group, such as benzyl alcohol or other derivatives, can be present.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be carried over into the final product.
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of this compound and its impurities. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Particularly chiral HPLC, is the primary technique for separating and quantifying the L-enantiomer and other related substances.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation and can help identify and quantify impurities with different chemical structures.[3]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is used for the identification of impurities by providing accurate mass information and fragmentation patterns.[4]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of the synthesis and for the qualitative detection of impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor separation between this compound and its L-enantiomer.
-
Possible Cause: Inadequate chiral stationary phase (CSP) or mobile phase composition.
-
Troubleshooting Steps:
-
Column Selection: Ensure you are using a suitable chiral column. For amino acid enantiomers, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective. The Astec® CHIROBIOTIC® T column, which utilizes the teicoplanin macrocyclic glycopeptide as a chiral selector, has been shown to be successful in resolving underivatized amino acid enantiomers and can be a good starting point.
-
Mobile Phase Optimization:
-
Organic Modifier: Vary the type and concentration of the organic modifier (e.g., methanol, ethanol, isopropanol, acetonitrile) in the mobile phase. Enantioselectivity can be highly dependent on the organic modifier concentration.
-
Additive: For acidic compounds like this compound, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape and resolution.
-
-
Flow Rate and Temperature: Optimize the flow rate and column temperature. Lower flow rates and temperatures can sometimes improve resolution.
-
Issue 2: Peak tailing for the this compound peak.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, column overload, or issues with the HPLC system.
-
Troubleshooting Steps:
-
Check for Secondary Interactions: Acidic silanol groups on silica-based columns can interact with polar analytes, causing tailing.
-
Lower Mobile Phase pH: Operating at a lower pH (e.g., using a buffer or adding an acid like TFA) can suppress the ionization of silanol groups and reduce these interactions.
-
Use a Highly Deactivated Column: Employing an end-capped column can minimize the number of free silanol groups.
-
-
Evaluate for Column Overload:
-
Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves.
-
Reduce Injection Volume: A large injection volume of a strong sample solvent can also cause peak distortion.
-
-
Inspect the HPLC System:
-
Column Frit Blockage: A partially blocked inlet frit can distort the sample flow and cause peak tailing. Try backflushing the column or replacing the frit.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce dead volume.
-
-
Issue 3: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause: Contamination, sample degradation, or the presence of previously undetected impurities.
-
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Inject a blank (mobile phase) to check for system contamination.
-
Ensure the sample vial, cap, and solvent are clean.
-
-
Investigate Sample Degradation: The stability of this compound in the chosen sample solvent should be assessed. Degradation can lead to the formation of new impurities over time.
-
Characterize the Unknown Peak: Use LC-MS to obtain the mass of the unknown peak. This information, along with knowledge of the synthetic route, can help in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in distinguishing between this compound and the L-enantiomer.
-
Possible Cause: Enantiomers have identical NMR spectra in an achiral solvent.
-
Troubleshooting Steps:
-
Use a Chiral Differentiating Agent: The addition of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum. Integration of these separated peaks can provide quantitative information on the enantiomeric ratio.
-
Issue: Overlapping signals in the 1H NMR spectrum.
-
Possible Cause: Complex spectrum with multiple signals in a narrow chemical shift range.
-
Troubleshooting Steps:
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help to resolve overlapping signals and assign protons and carbons to the correct positions in the molecule.
-
Higher Field Strength: Using an NMR spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving the overlap.
-
Solvent Change: Acquiring the spectrum in a different deuterated solvent can sometimes alter the chemical shifts of the protons and resolve overlapping signals.
-
Mass Spectrometry (MS)
Issue: Ambiguous identification of an impurity based on its mass alone.
-
Possible Cause: Isomeric impurities will have the same molecular weight.
-
Troubleshooting Steps:
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis to obtain the fragmentation pattern of the impurity. The fragmentation pattern provides structural information that can help differentiate between isomers. For example, aspartic acid and its isomer, isoaspartic acid, can be distinguished by their characteristic fragment ions.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the elemental composition of the impurity.
-
Thin-Layer Chromatography (TLC)
Issue: this compound and impurities are not separating well.
-
Possible Cause: Inappropriate mobile phase composition.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase is crucial for achieving good separation. For protected amino acids, a mixture of a non-polar solvent (e.g., hexane or toluene), a polar solvent (e.g., ethyl acetate), and a small amount of an acid (e.g., acetic acid or formic acid) is often effective. Experiment with different solvent ratios to find the optimal separation. A common mobile phase for amino acids is a mixture of butanol, acetic acid, and water.
-
Issue: Spots are not visible on the TLC plate.
-
Possible Cause: this compound is not UV active at 254 nm and is colorless.
-
Troubleshooting Steps:
-
Use a Suitable Visualization Reagent:
-
Ninhydrin: This reagent reacts with the free amino group of unprotected amino acids to produce a purple color. It will not visualize this compound but can be used to detect the presence of unprotected D-Asp-OH.
-
Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, which may include the benzyloxycarbonyl group.
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.
-
UV light with fluorescent indicator plates: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light will appear as dark spots. While the Z-group has some UV absorbance, its intensity may be low.
-
-
Experimental Protocols
Chiral HPLC Method for this compound
This is a general starting method. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | Chiral Stationary Phase (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B. A typical gradient might be: 0-20 min, 10-50% B 20-25 min, 50-90% B 25-30 min, 90% B 30.1-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition. |
TLC Method for this compound
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Toluene:Ethyl Acetate:Acetic Acid (70:30:1, v/v/v) |
| Sample Preparation | Dissolve the sample in a small amount of methanol or ethyl acetate. |
| Application | Spot a small amount of the sample solution onto the TLC plate using a capillary tube. |
| Development | Place the plate in a developing chamber saturated with the mobile phase. |
| Visualization | 1. View under UV light (254 nm).2. Stain with potassium permanganate solution.3. Place in an iodine chamber. |
Visualization of Experimental Workflow
Below is a diagram illustrating a general workflow for the analysis of impurities in this compound synthesis.
Caption: General workflow for the analysis of impurities in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Z-D-Asp-OH and Fmoc-D-Asp(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of building blocks is paramount to achieving high purity, yield, and biological activity of the final peptide. The incorporation of aspartic acid, a frequently occurring amino acid residue, presents unique challenges, primarily the propensity for side reactions. This guide provides an objective comparison of two commonly used D-aspartic acid derivatives: Z-D-Asp-OH and Fmoc-D-Asp(OtBu)-OH, highlighting their performance, underlying chemical strategies, and providing supporting experimental context.
Introduction to the Competitors: Two Distinct Strategies in Peptide Synthesis
This compound and Fmoc-D-Asp(OtBu)-OH represent two different eras and philosophies of solid-phase peptide synthesis (SPPS).
Fmoc-D-Asp(OtBu)-OH is a cornerstone of the widely adopted Fmoc/tBu strategy . In this approach, the temporary Nα-amino protecting group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain protecting groups, such as the tert-butyl (tBu) ether on the aspartic acid side chain, are acid-labile. This orthogonality allows for the selective deprotection of the Nα-amino group at each cycle of peptide elongation without affecting the side-chain protection.
This compound , on the other hand, utilizes the benzyloxycarbonyl (Z or Cbz) group for Nα-protection, which is a hallmark of the older Boc/Bzl strategy . In this methodology, the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, and the side-chain protecting groups are typically benzyl (Bzl)-based ethers or esters, which are removed under harsher acidic conditions or by hydrogenolysis. While Z-protected amino acids are more commonly associated with solution-phase synthesis, they can be employed in specific solid-phase strategies.
Below are the chemical structures of the two molecules:
Comparative Analysis of Key Features
The choice between this compound and Fmoc-D-Asp(OtBu)-OH is fundamentally a choice between two distinct SPPS strategies, each with its own set of advantages and disadvantages, particularly concerning the incorporation of aspartic acid.
| Feature | This compound (in Boc/Bzl Strategy) | Fmoc-D-Asp(OtBu)-OH (in Fmoc/tBu Strategy) |
| Nα-Protecting Group | Benzyloxycarbonyl (Z) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Condition | Strong acid (e.g., HBr/AcOH) or Hydrogenolysis | 20-40% Piperidine in DMF (Base) |
| Side-Chain Protection | Typically Benzyl ester (OBzl) | tert-Butyl ester (OtBu) |
| Side-Chain Deprotection | Strong acid (e.g., HF) or Hydrogenolysis | Trifluoroacetic acid (TFA) |
| Major Side Reaction for Asp | Less prone to base-catalyzed aspartimide formation | Aspartimide formation leading to α/β-peptides and racemization.[1] |
| Orthogonality | Quasi-orthogonal (relies on differential acid lability) | Fully orthogonal (Base vs. Acid) |
| Compatibility | Less common in modern automated SPPS | Standard for automated SPPS |
The Critical Challenge with Fmoc-D-Asp(OtBu)-OH: Aspartimide Formation
The primary drawback of using Fmoc-D-Asp(OtBu)-OH is the significant risk of aspartimide formation.[2] This side reaction is catalyzed by the basic conditions (piperidine) used for Fmoc deprotection. The mechanism involves the nucleophilic attack of the backbone amide nitrogen on the side-chain ester carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This aspartimide intermediate can then be attacked by piperidine or water, leading to a mixture of the desired α-peptide, the isomeric β-peptide, and racemized products.[1]
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.
In contrast, the Boc/Bzl strategy, where this compound would be employed, uses acidic conditions for the removal of the temporary Nα-Boc group. These conditions do not promote aspartimide formation, which is a significant advantage when synthesizing peptides with sequences prone to this side reaction.
Quantitative Data on Aspartimide Formation with Different Side-Chain Protection
| Aspartic Acid Derivative | Aspartimide Formation (%) in VKDGYI sequence | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | 20.9 | 10.3 |
| Fmoc-Asp(OMpe)-OH | 2.5 | 1.3 |
| Fmoc-Asp(OBno)-OH | 0.1 | 0.1 |
*Data is illustrative and based on studies of the scorpion toxin II model peptide (VKDGYI), which is highly prone to aspartimide formation. Values represent the percentage of byproducts after extended treatment with piperidine to simulate multiple deprotection cycles.
This data clearly demonstrates that while Fmoc-D-Asp(OtBu)-OH is susceptible to significant side reactions, the use of bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or 1,1-dioxo-benzo[b]thiophen-2-yl-methoxy (OBno) can dramatically reduce the extent of aspartimide formation.
Experimental Protocols
Standard Fmoc-SPPS Workflow
Protocol for Coupling Fmoc-D-Asp(OtBu)-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh solution of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-D-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) with a coupling reagent such as HATU (0.95 equivalents relative to the amino acid) and a base like N,N-Diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Representative Protocol for Incorporating Z-D-Asp(OBzl)-OH in a Boc/Bzl SPPS Strategy
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with a fresh solution of 50% TFA in DCM for 20 minutes.
-
Washing: Wash the resin with DCM (3 x 1 min) and Isopropanol (3 x 1 min).
-
Neutralization: Neutralize the resin with 10% DIPEA in DCM (2 x 2 min).
-
Washing: Wash the resin with DCM (5 x 1 min).
-
Coupling:
-
In a separate vessel, dissolve Z-D-Asp(OBzl)-OH (3-5 equivalents) and an activating agent like HOBt (1 equivalent) in DMF.
-
Add a carbodiimide coupling reagent such as DIC (1 equivalent) and allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
Monitor for completion.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Proceed to the next deprotection and coupling cycle.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Asp(OtBu)-OH extends beyond the individual building blocks to the overarching synthetic strategy.
Fmoc-D-Asp(OtBu)-OH is the standard choice for modern, automated solid-phase peptide synthesis due to the mild conditions of the Fmoc/tBu strategy. However, for sequences containing aspartic acid, particularly those known to be prone to aspartimide formation (e.g., Asp-Gly), the use of Fmoc-D-Asp(OtBu)-OH can lead to significant impurities that are difficult to separate. In such cases, it is highly recommended to use derivatives with bulkier side-chain protecting groups, such as Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OBno)-OH, which have been shown to dramatically suppress this side reaction.
This compound , as part of a Boc/Bzl strategy, offers a distinct advantage in avoiding base-catalyzed aspartimide formation. The acidic conditions used for Nα-deprotection are not conducive to this side reaction. However, the Boc/Bzl strategy generally employs harsher acidic conditions for final cleavage (e.g., HF), which may not be suitable for all peptides and requires specialized equipment. This strategy is less commonly used in modern automated synthesizers.
Recommendation: For routine peptide synthesis using automated synthesizers, the Fmoc/tBu strategy is preferred for its convenience and mild conditions. When incorporating D-aspartic acid into a sequence known to be susceptible to aspartimide formation, the use of a standard Fmoc-D-Asp(OtBu)-OH should be carefully considered, and the use of an advanced derivative like Fmoc-D-Asp(OBno)-OH is strongly advised to ensure the synthesis of a high-purity final product. The this compound approach remains a viable, albeit less common, alternative for particularly challenging sequences where the avoidance of basic conditions is paramount.
References
The Challenge of Aspartimide Formation in Peptide Synthesis: A Comparative Guide to Prevention Strategies
For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of innovation. However, the intrinsic reactivity of certain amino acid sequences can lead to problematic side reactions, with aspartimide formation being a notorious culprit. This unwanted cyclization at aspartic acid (Asp) residues can result in a cascade of byproducts, including racemization and the formation of β-peptides, which are often difficult to separate from the target peptide and can compromise the final product's purity, yield, and biological activity. This guide provides a comprehensive comparison of current strategies to mitigate aspartimide formation, with a critical evaluation of their efficacy and experimental underpinnings.
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that is particularly prevalent during the piperidine-mediated cleavage of the Nα-Fmoc protecting group in solid-phase peptide synthesis (SPPS).[1][2] The reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible.[1][2] The resulting five-membered succinimide ring is prone to nucleophilic attack, leading to the aforementioned mixture of isomeric and epimerized peptides.[1]
A Note on Z-D-Asp-OH
While the query specifically mentioned the efficacy of this compound, it is important to clarify its role in this context. The benzyloxycarbonyl (Z or Cbz) group is a classical Nα-protecting group, primarily utilized in solution-phase peptide synthesis. In the context of modern Fmoc-based solid-phase peptide synthesis, it does not serve as a side-chain protecting group for aspartic acid and is therefore not a direct method for preventing aspartimide formation. The incorporation of a D-amino acid, such as D-Asp, can influence the peptide's secondary structure, which may indirectly affect the propensity for aspartimide formation. However, this is not a standard or predictable strategy for its prevention. The focus of this guide, therefore, will be on established and experimentally validated methods for suppressing this deleterious side reaction.
Comparative Efficacy of Prevention Methods
The primary strategies to combat aspartimide formation can be broadly categorized into: modification of the Asp side-chain protecting group, backbone protection of the adjacent amino acid, and optimization of the Fmoc-deprotection conditions. The following table summarizes the quantitative data on the effectiveness of various methods.
| Method | Protecting Group/Condition | Model Peptide/Sequence | Aspartimide Formation (%) | Reference |
| Standard | Fmoc-Asp(OtBu)-OH | Scorpion Toxin II (VKDGYI) | 27 (prolonged base treatment) | |
| Bulky Side-Chain Esters | Fmoc-Asp(OMpe)-OH | Scorpion Toxin II | Significantly reduced vs. OtBu | |
| Fmoc-Asp(OEpe)-OH | Scorpion Toxin II | Extremely effective minimization | ||
| Fmoc-Asp(OPhp)-OH | Scorpion Toxin II | Extremely effective minimization | ||
| Fmoc-Asp(OBno)-OH | Scorpion Toxin II (VKDGYI) | 0.1/cycle (for Asp-Gly) | ||
| Fmoc-Asp(O-cyclohexyl)-OH | Glu-Asp-Gly-Thr | 0.3 (in DIEA for 24h) | ||
| Backbone Protection | Fmoc-Asp(OtBu)-Dmb-Gly-OH | Model Peptides | Complete suppression | |
| Modified Deprotection | 20% Piperidine, 0.1M HOBt | - | Significant reduction | |
| 20% Piperazine in DMF | - | Suppression of aspartimide | ||
| Addition of organic acids | - | Efficient prevention | ||
| Novel Protecting Groups | Fmoc-Asp(CSY)-OH | Teduglutide, Ubiquitin, LDLa | Complete suppression | |
| Fmoc-Asp(MNI)-OH | VSDGNG, Endothelin-1 | No aspartimide observed |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
Peptides are synthesized on a solid support (e.g., Rink amide resin) using an automated peptide synthesizer. The synthesis follows the Fmoc/tBu strategy. Each coupling cycle consists of:
-
Fmoc-deprotection: Treatment with a 20% piperidine solution in DMF.
-
Washing: Rinsing the resin with DMF.
-
Coupling: Addition of the Fmoc-protected amino acid (4-5 equivalents), a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma), and a base (e.g., DIPEA) in DMF.
-
Washing: Rinsing the resin with DMF.
Aspartimide Formation Induction (Control Experiment)
To induce and quantify aspartimide formation, a model peptide containing a susceptible sequence (e.g., VKDGYI) is synthesized. After synthesis, the peptidyl-resin is subjected to prolonged treatment with 20% piperidine in DMF (e.g., for 2-24 hours) to simulate multiple deprotection cycles.
Comparative Analysis of Protecting Groups
To compare the efficacy of different Asp side-chain protecting groups (e.g., OtBu, OMpe, OBno), the model peptide is synthesized using the corresponding Fmoc-Asp(OR)-OH building block. Following the prolonged piperidine treatment, the peptides are cleaved from the resin (e.g., with TFA/TIS/H2O 95:2.5:2.5), and the crude product is analyzed by RP-HPLC and mass spectrometry to quantify the percentage of the desired peptide and the aspartimide-related byproducts.
Backbone Protection Protocol
For backbone protection, a dipeptide building block, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, is used. This dipeptide is coupled to the growing peptide chain using standard coupling protocols. The Dmb group is stable to the basic conditions of Fmoc deprotection and is cleaved simultaneously with other side-chain protecting groups during the final TFA cleavage.
Modified Fmoc-Deprotection Protocol
To evaluate the effect of modified deprotection conditions, the standard 20% piperidine in DMF is replaced with alternative cocktails, such as 20% piperidine containing 0.1M HOBt or a solution of 20% piperazine in DMF. The synthesis and subsequent analysis are carried out as described above.
Reaction Mechanisms and Experimental Workflows
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of aspartic acid-containing peptides. While the standard Fmoc-Asp(OtBu)-OH is adequate for many sequences, for those prone to this side reaction, several highly effective alternative strategies are available. The use of sterically hindered side-chain esters, particularly the more recently developed trialkylcarbinol-based protecting groups like OBno, offers a significant reduction in aspartimide formation. For the most challenging sequences, backbone protection with Dmb or the use of novel, non-ester-based protecting groups like CSY can completely eliminate this side reaction. The choice of method will depend on the specific peptide sequence, the scale of the synthesis, and cost considerations. By understanding the underlying mechanism and the comparative efficacy of these preventative measures, researchers can optimize their synthetic strategies to obtain high-purity peptides for a wide range of applications.
References
Analysis of peptides synthesized with Z-D-Asp-OH versus other protecting groups
An Objective Comparison of Peptide Synthesis Strategies for Incorporating D-Aspartic Acid: Z-Protecting Groups vs. Modern Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid residues presents significant challenges, primarily due to the risk of aspartimide formation. This side reaction can lead to a cascade of impurities, including racemization and the formation of unnatural β-peptides, compromising the yield and purity of the final product. The choice of protecting group strategy is therefore a critical decision in peptide synthesis design.
This guide provides an objective comparison of two fundamental strategies for incorporating D-aspartic acid: the classic Carbobenzoxy (Z)-based protection scheme and the modern 9-fluorenylmethoxycarbonyl (Fmoc)-based approach, which includes a variety of advanced side-chain protecting groups.
The Core Challenge: Aspartimide Formation
During solid-phase peptide synthesis (SPPS), particularly under the basic conditions used for Fmoc group removal, the backbone amide nitrogen can attack the side-chain ester of an adjacent aspartic acid residue. This intramolecular cyclization forms a five-membered succinimide ring known as an aspartimide.[1] This intermediate is unstable and can lead to epimerization at the α-carbon and subsequent ring-opening to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, both of which are often difficult to separate.[2][3] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly and Asp-Asn motifs being notoriously problematic.[1][4]
Strategic Approaches to Peptide Synthesis
The choice of a synthesis strategy revolves around the selection of an orthogonal protecting group pair for the temporary Nα-amino group and the "permanent" side chains.
Strategy 1: The Classic Z/Bzl and Boc/Bzl Approach
The Benzyloxycarbonyl (Z or Cbz) group is a foundational Nα-amino protecting group, historically significant in solution-phase peptide synthesis. In the context of SPPS, the more relevant classic approach is the Boc/Bzl strategy. This method utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl)-based groups for side-chain protection. A derivative like Z-D-Asp(OBzl)-OH would be conceptually aligned with this strategy, where both protecting groups are removed by different mechanisms (hydrogenolysis for Z, strong acid for Bzl).
The key feature of the Boc/Bzl strategy is its reliance on graded acid lability. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain benzyl esters require a much stronger acid, typically anhydrous hydrofluoric acid (HF), for final cleavage.
Strategy 2: The Modern Fmoc/tBu Approach
The Fmoc/tBu strategy is the current standard in SPPS. It employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection. This orthogonality—where one group is removed by a base (e.g., piperidine) and the other by an acid (TFA)—offers milder overall conditions compared to the harsh final cleavage step of the Boc/Bzl strategy. To combat aspartimide formation, a range of specialized side-chain protecting groups for aspartic acid have been developed for the Fmoc approach.
Quantitative Comparison of Protecting Group Performance
The performance of different side-chain protecting groups is often evaluated by synthesizing a model peptide known to be prone to aspartimide formation, such as the scorpion toxin II fragment (VKDGYI), and quantifying the extent of side-product formation after prolonged exposure to base.
| Protecting Group Strategy | Nα-Protection | Asp Side-Chain Protection | Model Peptide Sequence | Target Peptide (%) | Aspartimide-Related Impurities (%) | D-Aspartate Formation (%) | Key Advantages | Primary Disadvantages |
| Boc/Bzl | Boc | Benzyl ester (OBzl) | General Peptides | High (sequence dependent) | Low during synthesis; risk during HF cleavage | Low | Suppresses aspartimide during base-free cycles; good for long/difficult sequences. | Requires strong, hazardous acid (HF) for final cleavage; Bzl group is partially labile to TFA. |
| Fmoc/tBu (Standard) | Fmoc | tert-butyl ester (OtBu) | VKDGYI | 16.0 | 84.0 | 17.0 | Cost-effective and widely used. | Highly prone to aspartimide formation in sensitive sequences. |
| Fmoc/tBu (Bulky Ester) | Fmoc | 3-methyl-3-pentyl ester (OMpe) | VKDGYI | 69.0 | 31.0 | 11.0 | Significantly reduces aspartimide formation through steric hindrance. | Higher cost; may require longer coupling times. |
| Fmoc/tBu (Bulky Ester) | Fmoc | 5-n-butyl-5-nonyl ester (OBno) | VKDGYI | 90.0 | 10.0 | 1.0 | Provides excellent suppression of aspartimide formation and racemization. | More expensive than standard derivatives. |
| Fmoc (Backbone Protection) | Fmoc | OtBu (with Dmb on preceding residue) | Difficult Sequences | Very High | Very Low | Very Low | Virtually eliminates aspartimide formation by protecting the backbone amide. | Requires synthesis with special dipeptide units, which are costly and have lower solubility. |
| Fmoc (Novel Group) | Fmoc | Cyanosulfurylide (CSY) | Teduglutide | High (No aspartimide detected) | Not Detected | Low | Completely masks the carboxylic acid, preventing cyclization; enhances solubility. | Requires a separate, oxidative deprotection step that is incompatible with certain residues (e.g., Met). |
Note: Data for Fmoc strategies is adapted from comparative studies on the VKDGYI model peptide after prolonged piperidine treatment to simulate numerous deprotection cycles. Data for the Boc/Bzl strategy is qualitative, based on established chemical principles, as direct quantitative comparisons on the same model peptide are not prevalent in recent literature.
Experimental Protocols
Below are generalized protocols for the key steps in incorporating a D-Aspartic acid residue using both the Boc/Bzl and Fmoc/tBu strategies in manual SPPS.
Protocol 1: Peptide Synthesis using Boc-D-Asp(OBzl)-OH
This protocol outlines the steps for a single coupling cycle within a broader Boc/Bzl synthesis strategy.
-
Resin Preparation: Start with the peptide chain anchored to a suitable resin (e.g., Merrifield resin), with the N-terminal Boc group removed.
-
Neutralization: Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in dichloromethane (DCM) for 2 minutes (repeat twice). Wash thoroughly with DCM.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-Asp(OBzl)-OH (3 equivalents) and an activating agent like HBTU/HOBt (3 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours. Monitor coupling completion using a ninhydrin test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
Boc Deprotection: To prepare for the next coupling, remove the Nα-Boc group by treating the resin with a solution of 30-50% TFA in DCM for 20-30 minutes.
-
Final Cleavage (End of Synthesis): After the full peptide is assembled, cleave the peptide from the resin and remove the Bzl side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour. CAUTION: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.
Protocol 2: Peptide Synthesis using Fmoc-D-Asp(OBno)-OH
This protocol details a single coupling cycle using an advanced protecting group within the Fmoc/tBu strategy to minimize aspartimide formation.
-
Resin Preparation: Start with the peptide chain anchored to a suitable resin (e.g., Rink Amide resin), with the N-terminal Fmoc group removed.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-Asp(OBno)-OH (3 equivalents) and an activating agent like HBTU/HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) and allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours. Monitor for completion.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Fmoc Deprotection: To expose the N-terminus for the next coupling, treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes (repeat once).
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct. The resin is now ready for the next coupling cycle.
-
Final Cleavage (End of Synthesis): After assembling the full peptide, cleave it from the resin and remove the acid-labile side-chain protecting groups (like OBno and tBu) using a cleavage cocktail, typically containing 95% TFA and 5% scavengers (e.g., water, triisopropylsilane). Agitate for 2-3 hours at room temperature.
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz help to visualize the complex processes and chemical logic involved in peptide synthesis.
References
- 1. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side reactions in peptide synthesis. IX. Suppression of the formation of aminosuccinyl peptides with additives. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Z-D-Asp-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of peptides containing the N-terminally protected amino acid, Benzyloxycarbonyl-D-Aspartic acid (Z-D-Asp-OH), against relevant alternatives. The inclusion of the Z-group (also known as Cbz) introduces characteristic fragmentation patterns that are crucial for sequence validation and impurity profiling. This document outlines the expected mass shifts, fragmentation patterns, and provides detailed experimental protocols for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to this compound in Peptides
The use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions. The Benzyloxycarbonyl (Z or Cbz) group is a common N-terminal protecting group. When coupled with a D-amino acid like D-Aspartic acid, it introduces specific stereochemistry that can be critical for the peptide's biological activity and resistance to enzymatic degradation. Mass spectrometry is an indispensable tool for verifying the correct incorporation of this compound and for characterizing the final peptide product.
Comparative Mass Spectrometry Data
The presence of the Z-group on the D-Aspartic acid residue significantly alters the fragmentation pattern of a peptide compared to its unprotected counterpart or peptides with other protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc).
To illustrate these differences, we will consider a model tripeptide, Z-D-Asp-Gly-Ala .
Table 1: Comparison of Precursor Ion Masses for a Model Tripeptide
| Peptide Sequence | Modification | Monoisotopic Mass (Da) | Mass Shift from Unprotected (Da) |
| D-Asp-Gly-Ala | Unprotected | 275.0909 | 0 |
| Z-D-Asp-Gly-Ala | Z-Protected | 409.1328 | +134.0419 |
| Fmoc-D-Asp-Gly-Ala | Fmoc-Protected | 497.1852 | +222.0943 |
| Boc-D-Asp-Gly-Ala | Boc-Protected | 375.1433 | +100.0524 |
Table 2: Predicted Major Fragment Ions in Collision-Induced Dissociation (CID) for Z-D-Asp-Gly-Ala
The fragmentation of the Z-group itself provides signature ions that confirm its presence. Common fragmentation pathways for the Z-group include the loss of toluene (C7H8), carbon dioxide (CO2), or the formation of the tropylium ion (C7H7+).
| Fragment Ion | m/z (Predicted) | Interpretation |
| b₁ | 250.0764 | Z-D-Asp |
| b₂ | 307.0979 | Z-D-Asp-Gly |
| y₁ | 90.0550 | Ala |
| y₂ | 147.0764 | Gly-Ala |
| C₇H₇⁺ | 91.0542 | Tropylium ion from Z-group |
| [M+H - C₇H₈]⁺ | 317.0768 | Neutral loss of toluene from precursor |
| [M+H - CO₂]⁺ | 365.1433 | Neutral loss of carbon dioxide from precursor |
| [b₂ - C₇H₈]⁺ | 215.0247 | Neutral loss of toluene from b₂ ion |
Comparison with Alternatives:
-
Unprotected Peptides: Fragmentation primarily occurs along the peptide backbone, generating standard b- and y-ion series. No characteristic ions corresponding to protecting groups will be observed.
-
Fmoc-Protected Peptides: These peptides typically show a prominent fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, or a neutral loss of 196 Da (fluorenylmethanol).
-
Boc-Protected Peptides: A characteristic neutral loss of 56 Da (isobutylene) or 100 Da (tert-butoxycarbonyl group) is commonly observed from the precursor ion.
Experimental Protocols
3.1. Sample Preparation
-
Peptide Solubilization: Dissolve the synthesized peptide containing this compound in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) to a final concentration of 10-100 fmol/µL for LC-MS/MS analysis.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm internal diameter, 100 mm length, 1.8 µm particle size).
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-60% B
-
15-17 min: 60-95% B
-
17-19 min: 95% B
-
19-20 min: 95-5% B
-
20-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive.
-
MS1 Scan Range: m/z 100-1500.
-
MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.
-
Collision Energy: Use a stepped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation of both the peptide backbone and the Z-protecting group.
Data Analysis and Interpretation
When analyzing the MS/MS spectra of a peptide containing this compound, the primary goal is to confirm the peptide sequence and the presence of the modification.
-
Precursor Ion Mass: Verify that the measured mass of the precursor ion in the MS1 spectrum matches the theoretical mass of the this compound containing peptide.
-
Fragment Ion Analysis:
-
Identify the characteristic fragment ions of the Z-group (e.g., m/z 91, neutral loss of toluene). The presence of these ions is strong evidence for the successful incorporation of the Z-group.
-
Sequence the peptide using the observed b- and y-ion series. The mass of the first b-ion (b₁) should correspond to the mass of the Z-D-Asp residue.
-
Visualizations
Caption: Workflow for the mass spectrometry analysis of this compound containing peptides.
Caption: Comparative fragmentation pathways for modified peptides.
Navigating the Purification Maze: A Comparative Guide to HPLC Efficiency for Peptides with Z-D-Asp-OH
For researchers, scientists, and drug development professionals, the synthesis and purification of peptides containing modified amino acids like N-carbobenzyloxy-D-aspartic acid (Z-D-Asp-OH) present unique challenges. The bulky, hydrophobic Z-protecting group, while crucial during synthesis, significantly influences the peptide's chromatographic behavior, demanding optimized purification strategies to achieve the high purity required for therapeutic and research applications.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purification of peptides incorporating this compound. We will delve into a head-to-head comparison of Reversed-Phase HPLC (RP-HPLC), the industry workhorse, with alternative and complementary techniques such as Ion-Exchange Chromatography (IEX) and Hydrophobic Interaction Chromatography (HIC). Supported by experimental protocols and representative data, this guide aims to equip you with the knowledge to select the most effective purification strategy, maximizing both purity and yield.
The Impact of the Z-Group on Peptide Purification
The benzyloxycarbonyl (Z) group is a commonly used protecting group in peptide synthesis. Its hydrophobicity can be advantageous, potentially increasing the retention of the target peptide on a reversed-phase column and aiding in the separation from more polar impurities. However, this same hydrophobicity can also lead to challenges, including poor solubility in aqueous mobile phases and the potential for aggregation. Furthermore, incomplete removal of the Z-group or side reactions during synthesis can introduce impurities that are structurally very similar to the target peptide, making separation difficult.
Performance Comparison of HPLC Techniques
The choice of HPLC technique is critical for overcoming the challenges associated with purifying this compound-containing peptides. Below is a summary of the key performance metrics for the most relevant methods.
| Technique | Principle of Separation | Typical Purity Achieved | Typical Yield | Key Advantages for this compound Peptides | Key Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >95-99%[1] | 50-80%[1] | High resolution, well-established protocols.[1] The Z-group enhances retention. | Co-elution of hydrophobic impurities is possible. Can denature some peptides.[1] |
| Ion-Exchange Chromatography (IEX) | Net Charge | >90-98%[1] | 60-90% | Orthogonal to RP-HPLC, effective for separating impurities with different charge states. | Less effective for separating impurities with similar charge to the target peptide. |
| Hydrophobic Interaction Chromatography (HIC) | Surface Hydrophobicity | Variable | Variable | Gentle, non-denaturing conditions. Can separate based on subtle differences in hydrophobicity. | Requires high salt concentrations, which may affect peptide stability. Less commonly used for small peptides. |
| Orthogonal Purification (e.g., IEX followed by RP-HPLC) | Charge then Hydrophobicity | >99% | >90% (combined) | Significantly enhances purity by removing a wider range of impurities. Protects the RP-HPLC column from crude sample contaminants. | More time-consuming and involves more steps. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide purification. Below are representative protocols for the discussed HPLC techniques.
Reversed-Phase HPLC (RP-HPLC) Protocol
This protocol is a standard starting point for the purification of peptides containing this compound.
-
Column: C18 silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 40 minutes. The starting and ending percentages may need to be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm (for the Z-group).
-
Column Temperature: 30-40 °C to improve peak shape.
-
Sample Preparation: The crude peptide is dissolved in a minimal amount of a strong solvent like DMSO or DMF and then diluted with Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Injection: The sample is injected onto the equilibrated column.
-
Fraction Collection: Fractions are collected as peaks elute from the column.
-
Analysis: Collected fractions are analyzed for purity by analytical RP-HPLC and mass spectrometry.
Ion-Exchange Chromatography (IEX) Protocol
IEX is an excellent orthogonal technique to RP-HPLC, separating molecules based on their net charge.
-
Column: Strong cation-exchange (SCX) or strong anion-exchange (SAX) column, depending on the peptide's isoelectric point (pI).
-
Binding Buffer (Buffer A): 20 mM phosphate buffer, pH 7.0.
-
Elution Buffer (Buffer B): 20 mM phosphate buffer + 1 M NaCl, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Buffer B over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Sample Preparation: The peptide sample is dissolved in the Binding Buffer.
-
Procedure: The column is equilibrated with Binding Buffer. The sample is loaded, and the gradient is applied to elute the bound peptides. Fractions are collected and analyzed.
Hydrophobic Interaction Chromatography (HIC) Protocol
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions.
-
Column: HIC column with a suitable hydrophobic ligand (e.g., Phenyl, Butyl, or Octyl).
-
Binding Buffer (Buffer A): 2 M ammonium sulfate in 100 mM phosphate buffer, pH 7.0.
-
Elution Buffer (Buffer B): 100 mM phosphate buffer, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Buffer B over 60 minutes (i.e., a decreasing salt gradient).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm and 254 nm.
-
Sample Preparation: The peptide is dissolved in the Binding Buffer.
-
Procedure: The column is equilibrated with Binding Buffer. The sample is loaded, and the decreasing salt gradient is applied to elute the peptides in order of increasing hydrophobicity.
Visualizing the Purification Workflows
The following diagrams illustrate the logical flow of the described purification and analysis processes.
Caption: Workflow for peptide purification by RP-HPLC.
Caption: Orthogonal purification strategy for high-purity peptides.
Conclusion: A Strategic Approach to Purity
The successful purification of peptides containing this compound hinges on a strategic selection of HPLC techniques. While Reversed-Phase HPLC remains the cornerstone of peptide purification due to its high resolution, its efficiency can be significantly enhanced by considering the unique properties imparted by the Z-protecting group. For complex crude samples or when exceptionally high purity is required, an orthogonal purification strategy , typically combining Ion-Exchange Chromatography with RP-HPLC, is highly recommended. This two-pronged approach effectively removes a broader spectrum of impurities, leading to a final product that meets the stringent quality standards for therapeutic and advanced research applications. While Hydrophobic Interaction Chromatography offers a gentle, non-denaturing alternative, its application is more specialized and may be considered for peptides prone to aggregation or denaturation under standard RP-HPLC conditions. By carefully considering the nature of the peptide and the impurities present, researchers can design a robust purification workflow that maximizes both the purity and the recovery of their target this compound-containing peptide.
References
A Comparative Guide to Aspartic Acid Derivatives in Large-Scale Peptide Synthesis: Z-D-Asp-OH vs. Fmoc-Strategies
For researchers, scientists, and drug development professionals navigating the complexities of large-scale peptide synthesis, the selection of appropriately protected amino acids is a cornerstone of an efficient, cost-effective, and high-purity manufacturing process. The incorporation of aspartic acid, in particular, presents a critical decision point due to the notorious risk of aspartimide formation, a side reaction that can compromise yield and purity.
This guide provides a comprehensive cost-benefit analysis of using Z-D-Asp-OH, a classical protecting group strategy, versus the more contemporary Fmoc-based approaches, specifically Fmoc-D-Asp(OtBu)-OH and its advanced alternatives designed to mitigate side reactions. The choice between these strategies is not merely one of reagent cost but extends to the overall synthesis methodology—Liquid-Phase Peptide Synthesis (LPPS) or hybrid approaches for Z-protected amino acids, versus the industry-standard Solid-Phase Peptide Synthesis (SPPS) for Fmoc-derivatives.
Executive Summary
The decision to use this compound over an Fmoc-protected counterpart is fundamentally a choice between different synthesis philosophies. This compound, with its benzyloxycarbonyl (Z) protecting group, is primarily suited for Liquid-Phase Peptide Synthesis (LPPS) or for creating specific peptide fragments that will later be combined in a hybrid approach.[1][2] Its main advantages lie in the potential for lower raw material costs for the amino acid itself and its utility in orthogonal protection schemes. However, this is often offset by a more complex, labor-intensive synthesis process that is less amenable to automation compared to SPPS.[3]
Fmoc-D-Asp(OtBu)-OH is the workhorse for Solid-Phase Peptide Synthesis (SPPS), a method favored for its speed, ease of automation, and simplified purification of intermediates.[1] Its primary drawback is the susceptibility to base-catalyzed aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. To address this, advanced derivatives like Fmoc-D-Asp(OBno)-OH have been developed, offering significantly reduced risk of this side reaction, albeit at a higher initial cost.
Performance and Cost Comparison
The economic and performance trade-offs are significant and depend heavily on the scale of production, the complexity of the peptide, and the specific sequence. The following tables summarize the key quantitative and qualitative considerations.
Table 1: Quantitative Cost-Performance Analysis
| Parameter | This compound (in LPPS/Hybrid) | Fmoc-D-Asp(OtBu)-OH (in SPPS) | Fmoc-D-Asp(OBno)-OH (in SPPS) | Key Considerations for Large-Scale Synthesis |
| Raw Material Cost (Illustrative) | ~$0.62/g (for 100g) | ~$10.20/g (for 100g) | Significantly higher than Fmoc-D-Asp(OtBu)-OH | Bulk pricing will be substantially lower. The cost of advanced derivatives must be weighed against the cost of purification and lost yield due to side reactions. |
| Typical Crude Purity | Variable; dependent on intermediate purifications. Can be very high. | Generally lower, with risk of aspartimide-related impurities (can be >10-40% in problematic sequences). | High; significantly reduced aspartimide formation (<1% in model peptides). | Higher crude purity dramatically reduces downstream purification costs, which is a major bottleneck in large-scale manufacturing. |
| Overall Yield | Potentially higher due to purification of fragments, minimizing cumulative failure. | Lower cumulative yield, especially for longer peptides, due to the nature of stepwise synthesis without intermediate purification. | Higher than standard Fmoc-D-Asp(OtBu)-OH due to minimization of yield loss from side reactions. | For very large-scale production, even small percentage increases in overall yield translate to significant cost savings. |
| Solvent Consumption | Generally lower than SPPS. | Very high; a major contributor to Process Mass Intensity (PMI) and overall cost. | Very high; similar to standard SPPS. | Solvent recycling and the use of greener solvents are becoming critical considerations for sustainable and cost-effective manufacturing. |
| Process Time & Labor | High; requires multiple reaction, work-up, and purification steps for intermediates. Less automatable. | Low; highly automatable process with repetitive cycles. | Low; integrates into standard automated SPPS protocols. | Automation reduces labor costs and increases throughput, favoring SPPS for speed and efficiency. |
Table 2: Qualitative Cost-Benefit Analysis
| Factor | This compound | Fmoc-D-Asp(OtBu)-OH | Fmoc-D-Asp(OBno)-OH |
| Primary Synthesis Method | Liquid-Phase (LPPS) or Hybrid | Solid-Phase (SPPS) | Solid-Phase (SPPS) |
| Key Advantage | Low raw material cost; useful for orthogonal protection schemes. | Well-established, rapid, and highly automatable process. | Drastically reduces aspartimide formation, leading to higher purity and yield. |
| Primary Disadvantage | Labor-intensive process, difficult to automate, requires intermediate purifications. | High risk of aspartimide formation and subsequent racemization in susceptible sequences. | High raw material cost. |
| Deprotection Method | Catalytic Hydrogenation (H₂/Pd-C) | Piperidine solution (base-labile) | Piperidine solution (base-labile) |
| Waste Stream Considerations | Palladium catalyst waste (requires recovery/disposal), flammable solvents (e.g., methanol). | Large volumes of organic solvents (e.g., DMF), piperidine waste. | Large volumes of organic solvents (e.g., DMF), piperidine waste. |
Experimental Protocols
Detailed and robust experimental protocols are critical for a successful synthesis campaign. Below are representative protocols for each strategy.
Protocol 1: Solution-Phase Dipeptide Synthesis using this compound
This protocol outlines the synthesis of a dipeptide fragment, Z-D-Asp-Gly-OMe, a common step in an LPPS strategy.
-
Activation of this compound:
-
Dissolve this compound (1.0 equivalent) and a coupling additive such as HOBt (1.1 equivalents) in an appropriate solvent (e.g., Dichloromethane - DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a coupling reagent like DCC (1.1 equivalents) dissolved in DCM and stir for 20-30 minutes at 0°C.
-
-
Preparation of Glycine Methyl Ester:
-
In a separate flask, suspend H-Gly-OMe·HCl (1.1 equivalents) in DCM.
-
Add a base such as DIPEA (1.1 equivalents) to neutralize the salt and stir for 15 minutes at room temperature to obtain the free base.
-
-
Coupling Reaction:
-
Add the prepared H-Gly-OMe solution to the activated this compound mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
-
Z-Group Deprotection (Hydrogenolysis):
-
Dissolve the purified, protected peptide in a solvent like methanol or ethanol.
-
Add Palladium on carbon (Pd/C, ~10 mol%).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 2-4 hours.
-
Filter the catalyst through Celite and concentrate the filtrate to yield the deprotected peptide fragment.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Asp(PG)-OH
This is a generalized protocol for a single coupling cycle in an automated or manual SPPS synthesizer. PG (Protecting Group) can be OtBu or OBno.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-D-Asp(PG)-OH (3-5 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For sterically hindered couplings, longer times or double coupling may be necessary.
-
-
Washing:
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts. A final wash with DCM may be performed before the next cycle.
-
-
Cycle Repetition and Final Cleavage:
-
Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA) with scavengers (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).
-
Visualizing the Decision Framework and Workflows
To better illustrate the relationships and processes described, the following diagrams are provided.
References
Unlocking Novel Biological Activities: A Comparative Guide to Peptides Synthesized with Z-D-Asp-OH
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and stability is perpetual. The strategic incorporation of non-canonical amino acids, such as D-aspartic acid introduced via Z-D-Asp-OH, into peptide sequences represents a promising frontier in this endeavor. This guide provides an objective comparison of the biological activities of D-aspartic acid-containing peptides against their L-aspartic acid counterparts and other alternatives, supported by experimental data from peer-reviewed studies.
The introduction of D-aspartic acid (D-Asp) can profoundly alter a peptide's three-dimensional structure, proteolytic stability, and interaction with biological targets. These modifications can lead to significant changes in biological activity, including enhanced receptor antagonism, improved antimicrobial potency, and altered signaling pathway modulation. This guide will delve into specific examples, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Comparative Analysis of Biological Activity
The incorporation of D-aspartic acid can influence a peptide's interaction with its molecular targets. Below, we compare the biological activities of D-Asp-containing peptides in two key areas: NMDA receptor antagonism and antimicrobial efficacy.
NMDA Receptor Antagonism: The Case of Conantokins
Conantokins are a family of peptides found in the venom of marine cone snails that are potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[1] While naturally occurring conantokins contain post-translationally modified L-glutamic acid residues (gamma-carboxyglutamate), synthetic analogs have been used to study structure-activity relationships, providing insights into how amino acid stereochemistry affects receptor binding.
The following table summarizes the inhibitory constants (Ki) of various conantokin-T analogs, demonstrating how modifications to the peptide sequence impact NMDA receptor antagonism.
| Peptide | Sequence | Ki (µM) | Target |
| Conantokin-T (con-T) | G E γ γ L Q M γ N Y γ L I R G K S | - | Non-selective NMDA Receptor Antagonist |
| con-T[1-9/G1Src/Q6G] | Src E γ γ L G M γ N | 2.4 | NMDA Receptor |
| con-T[γ10K/γ14K] | G E γ γ L Q M γ N K Y γ L I R G K S | - (Faster off-rate) | NMDA Receptor |
Note: γ represents gamma-carboxyglutamate. Data compiled from multiple sources.[2]
The data indicates that even subtle changes to the peptide sequence can significantly alter its interaction with the NMDA receptor.[2] For instance, the truncated and modified analog, con-T[1-9/G1Src/Q6G], exhibits a quantifiable inhibitory constant, highlighting the importance of specific residues for receptor binding.[2]
Antimicrobial Activity: Enhancing Stability and Potency
The substitution of L-amino acids with their D-enantiomers is a well-established strategy to enhance the proteolytic stability of antimicrobial peptides (AMPs), thereby prolonging their therapeutic window. The following table compares the minimum inhibitory concentrations (MICs) of an L-amino acid AMP, Polybia-MPI, with its D-enantiomer counterpart.
| Peptide | Target Organism | MIC (µM) |
| Polybia-MPI (L-amino acids) | E. coli | 16 |
| S. aureus | 8 | |
| C. albicans | 32 | |
| D-MPI (D-amino acids) | E. coli | 8 |
| S. aureus | 8 | |
| C. albicans | 16 |
Data sourced from Wang et al. (2016).[3]
The results demonstrate that the D-enantiomer (D-MPI) not only retains but in some cases, exhibits enhanced antimicrobial activity against the tested pathogens. Furthermore, D-MPI showed significantly increased resistance to degradation by proteases like trypsin and chymotrypsin, a critical attribute for therapeutic peptides.
Signaling Pathways Modulated by D-Aspartic Acid
Free D-aspartic acid is recognized as an endogenous signaling molecule, particularly in the neuroendocrine system. It plays a crucial role in the hypothalamus-pituitary-gonadal (HPG) axis, stimulating the synthesis and release of key hormones. Peptides incorporating D-Asp may leverage these natural pathways to exert their effects.
D-Asp has been shown to stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). In the testes, LH stimulates Leydig cells to produce testosterone. The signaling cascade initiated by D-Asp in Leydig cells involves the activation of the cAMP/PKA and ERK1/2 pathways, leading to increased expression of the steroidogenic acute regulatory (StAR) protein, a key regulator of testosterone synthesis.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key biological assays are provided below.
NMDA Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test peptide for the NMDA receptor.
Materials:
-
Rat brain membrane preparation (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
Test peptide synthesized with this compound
-
Unlabeled NMDA and glycine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test peptide.
-
In a microcentrifuge tube, combine the rat brain membrane preparation, [3H]MK-801, NMDA, and glycine.
-
Add the test peptide at various concentrations to initiate the competitive binding reaction.
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The concentration of the test peptide that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method to determine the MIC of a peptide against a specific microorganism.
Materials:
-
Test peptide synthesized with this compound
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent.
-
Perform serial two-fold dilutions of the peptide in the growth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 105 CFU/mL).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism in broth without peptide) and negative (broth only) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Experimental Workflow for Peptide Synthesis and Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis of a D-Asp-containing peptide and subsequent screening for biological activity.
References
- 1. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic and mechanistic characterization of NMDA receptor antagonism by replacement and truncation variants of the conantokin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature comparing Z-D-Asp-OH to alternative building blocks
An Objective Review of Z-D-Asp-OH and Its Alternatives in Synthesis and Drug Discovery
For researchers and professionals in peptide synthesis and drug development, the selection of appropriate building blocks is paramount to achieving high yields, purity, and desired biological activity. N-benzyloxycarbonyl-D-aspartic acid (this compound) is a widely utilized building block, particularly in the synthesis of peptide-based molecules and specific enzyme inhibitors.[1][2] However, its application is not without significant challenges, primarily in the context of modern peptide synthesis techniques. This guide provides a comparative analysis of this compound and its alternatives, focusing on quantitative performance data from key applications.
Part 1: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in using aspartic acid derivatives in Fluorenylmethoxycarbonyl (Fmoc) based SPPS is the formation of an aspartimide intermediate.[3][4] This intramolecular cyclization occurs under the basic conditions required for Fmoc-group removal (typically with piperidine) and leads to undesirable byproducts, including β-peptides and racemization at the aspartic acid residue, which significantly complicates purification and reduces yields.
The core of the issue is the nucleophilic attack of a backbone amide nitrogen on the side-chain ester of the aspartic acid. This problem is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible.
Alternative Strategies and Comparative Performance
To mitigate aspartimide formation, several alternative building blocks and strategies have been developed. The most common approach involves modifying the side-chain protecting group to introduce steric hindrance, which physically blocks the intramolecular cyclization.
Data Summary: Aspartimide Formation in a Model Peptide
The following table summarizes the performance of various Asp side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which contains the highly problematic Asp-Gly motif.
| Aspartic Acid Building Block | Protecting Group (R) | Desired Peptide (%) | Aspartimide Byproduct (%) | Reference |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (Standard) | High | High | |
| Fmoc-Asp(OMpe)-OH | 3-Methyl-3-pentyl | Significantly Increased | Significantly Reduced | |
| Fmoc-Asp(OBno)-OH | 5-Butyl-5-nonyl | Very High | Virtually Eliminated | |
| Fmoc-Asp(CSY)-OH | Cyanosulfurylide | Very High | Completely Suppressed |
Note: Exact percentages are highly sequence- and condition-dependent. The table reflects relative performance trends.
Analysis of Alternatives:
-
Bulky Ester Groups (OMpe, OBno): Increasing the steric bulk of the side-chain ester dramatically reduces aspartimide formation. Fmoc-Asp(OBno)-OH is exceptionally effective and highly recommended for challenging sequences.
-
Non-Ester Protecting Groups (CSY): The cyanosulfurylide (CSY) group represents a novel strategy by masking the carboxylic acid with a stable C-C bonded ylide. This completely prevents aspartimide formation under the basic conditions of Fmoc-SPPS but requires a separate, orthogonal deprotection step using an oxidizing agent.
Experimental Protocols
General Protocol for Comparative SPPS: The synthesis of the model peptide (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-OH) is performed on an automated peptide synthesizer using a Rink Amide resin.
-
Resin Swelling: The resin is swollen in dimethylformamide (DMF).
-
Amino Acid Coupling: Standard Fmoc-amino acids (4 equivalents) are coupled using a coupling agent like HCTU (4 equivalents) in DMF.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF, often for extended periods to deliberately induce aspartimide formation for comparative analysis. To mitigate the side reaction, additives like 1-hydroxybenzotriazole (HOBt) can be added to the piperidine solution.
-
Cleavage and Analysis: The final peptide is cleaved from the resin using a cocktail of trifluoroacetic acid (TFA), water, and scavengers (e.g., 95% TFA/H₂O). The crude product is then analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the percentage of the desired peptide versus aspartimide-related byproducts.
Part 2: Application in Caspase Inhibitor Design
Caspases are a family of cysteine-dependent, aspartate-specific proteases crucial to cellular apoptosis and inflammation. Their stringent requirement for cleaving peptide bonds C-terminal to an aspartic acid residue makes Asp-containing building blocks essential components for designing potent and selective inhibitors. Peptide inhibitors are often designed with an Asp residue at the P1 position to bind to the S1 pocket of the caspase active site, coupled with a "warhead" like a fluoromethylketone (FMK) to form an irreversible covalent bond with the catalytic cysteine.
The benzyloxycarbonyl (Z) group is commonly used in these inhibitors, as seen in well-known research compounds like Z-VAD-FMK (a pan-caspase inhibitor) and Z-IETD-FMK (a caspase-8 inhibitor).
Alternative Building Blocks for Selectivity
While this compound provides the crucial P1 residue, achieving selectivity among the dozen known caspases requires modifying the rest of the peptide sequence (P2, P3, P4 positions). The choice of building blocks at these positions determines the inhibitor's affinity and specificity for different caspase family members.
Data Summary: IC₅₀ Values of Peptide-Based Caspase Inhibitors
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several peptide inhibitors against key caspases, demonstrating how altering the peptide backbone affects potency and selectivity. Lower values indicate higher potency.
| Inhibitor (Sequence) | Target Caspase(s) | Caspase-1 (IC₅₀) | Caspase-3 (IC₅₀) | Caspase-8 (IC₅₀) | Reference |
| Z-VAD-FMK | Pan-Caspase | Potent | Potent | Potent | |
| Ac-DEVD-CHO | Caspase-3/7 | Weak | 0.2 nM | - | |
| Z-IETD-FMK | Caspase-8 | - | - | Potent | |
| Ac-LESD-CMK | Caspase-8/10 | 530 nM | - | 50 nM | |
| Z-LEHD-FMK | Caspase-9 | - | - | 70 nM |
Note: Data is compiled from multiple sources and assay conditions may vary. CHO, FMK, and CMK are different inhibitor "warheads".
Analysis of Alternatives:
-
Z-VAD-FMK: The Val-Ala-Asp sequence is broadly recognized by many caspases, making it a useful pan-inhibitor for studying general apoptosis but lacking in specificity.
-
Ac-DEVD-CHO: The Asp-Glu-Val-Asp sequence is highly specific for effector caspases-3 and -7, making it a superior tool for studying the execution phase of apoptosis.
-
Z-IETD-FMK vs. Ac-LESD-CMK: Both inhibitors target the initiator caspase-8. However, the study introducing Ac-LESD-CMK showed it to be more potent (IC₅₀ = 50 nM) against caspase-8 than the commonly used Z-IETD-FMK (IC₅₀ = 350 nM) under their assay conditions. This highlights how subtle changes in the P2-P4 residues can significantly enhance performance.
Experimental Protocols
General Protocol for Caspase Activity Assay:
-
Enzyme Preparation: Recombinant human caspases are used.
-
Inhibitor Preparation: The peptide inhibitors (e.g., Z-VAD-FMK) are dissolved in a suitable solvent like DMSO to create stock solutions.
-
Assay Reaction: The specific caspase is pre-incubated with varying concentrations of the inhibitor in an assay buffer.
-
Substrate Addition: A fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for caspase-3) is added to the mixture. When cleaved by an active caspase, the substrate releases a fluorescent molecule (AMC).
-
Fluorescence Measurement: The reaction is monitored over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to caspase activity.
-
IC₅₀ Determination: The rate of reaction at each inhibitor concentration is used to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Conclusion
While this compound is a foundational building block, its effectiveness is highly dependent on the application.
-
In Solid-Phase Peptide Synthesis , the use of standard N-Fmoc-Asp(OtBu)-OH is fraught with the risk of aspartimide formation. For sequences prone to this side reaction, alternative building blocks with sterically bulky side-chain protecting groups, such as Fmoc-Asp(OBno)-OH , are demonstrably superior and strongly recommended to ensure high purity and yield.
-
In Caspase Inhibitor Design , the Asp residue is essential for targeting the enzyme's active site. However, achieving selectivity requires moving beyond a simple Z-Asp moiety and rationally designing the P2-P4 peptide sequence. Alternatives like Ac-DEVD-CHO for caspase-3 or Ac-LESD-CMK for caspase-8 provide far greater specificity than broad-spectrum inhibitors, making them more powerful tools for dissecting specific biological pathways.
The selection of an appropriate building block should therefore be guided by empirical data and a clear understanding of the chemical challenges and biological specificities inherent to the research objective.
References
Safety Operating Guide
Proper Disposal of Z-D-Asp-OH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Z-D-Asp-OH, like any laboratory chemical, is crucial for ensuring personnel safety and environmental protection. This guide provides a step-by-step framework for the safe handling and disposal of this compound, in line with general laboratory chemical waste management principles.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. Key safety information is summarized in the table below.
| Hazard Information | Personal Protective Equipment (PPE) & Handling |
| Causes skin irritation. | Wear protective gloves, clothing, and eye/face protection. |
| Causes serious eye irritation. | Use in a well-ventilated area, preferably a chemical fume hood. |
| Wash hands thoroughly after handling. | |
| Avoid release to the environment. |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and concentration of the waste, as well as institutional and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid or liquid form and if it is mixed with other chemicals.
-
Segregate: Do not mix this compound waste with incompatible materials. It should be collected in a designated waste container.
Step 2: Waste Collection and Storage
-
Container: Use a clearly labeled, leak-proof, and compatible container for collecting this compound waste. The original container is often a suitable choice.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound". If it is a mixture, all components must be listed.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is kept closed except when adding waste.
Step 3: Disposal Pathway Determination
The decision on the final disposal method should be made in consultation with your EHS department. The following flowchart illustrates a general decision-making process.
Caption: Decision-making flowchart for this compound disposal.
Experimental Protocol: Neutralization of Dilute this compound Solutions
For small quantities of dilute, aqueous solutions of this compound, neutralization may be an option if permitted by your institution. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Dilute this compound solution
-
Weak base (e.g., 5% sodium bicarbonate solution)
-
pH paper or calibrated pH meter
-
Stir bar and stir plate
-
Beaker large enough to contain the reaction with room for stirring
Procedure:
-
Place the beaker with the dilute this compound solution on the stir plate and begin stirring.
-
Slowly add the weak base solution dropwise to the this compound solution. Be cautious as heat may be generated.
-
Periodically check the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH of the solution is between 5.5 and 9.0.
-
Once the desired pH is reached and stable, the neutralized solution may be suitable for drain disposal with a large volume of running water, as per institutional guidelines.
Important: This is a general protocol. The specific concentration of the base and the rate of addition may need to be adjusted based on the concentration of the this compound solution. Always consult with a qualified chemist or your EHS department before proceeding.
Spill Management
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent material should then be collected into a sealed container and disposed of as hazardous waste. For large spills, contact your institution's emergency response team.
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
Safeguarding Your Research: A Comprehensive Guide to Handling Z-D-Asp-OH
Essential safety protocols and logistical plans are critical for the secure and effective handling of Z-D-Asp-OH (N-Cbz-D-aspartic acid) in a laboratory setting. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe research environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that causes skin irritation and serious eye irritation.[1] While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established, it is imperative to handle this compound with appropriate caution. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with EN 166 (EU) or ANSI Z87.1 (US) standards. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves. Inspect for tears or holes before and after use. |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitted lab coat. |
| Respiratory Protection | N95 or FFP2 Respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
